molecular formula C16H21ClF2N4O2 B12403125 Fgfr-IN-7

Fgfr-IN-7

Cat. No.: B12403125
M. Wt: 374.81 g/mol
InChI Key: IQVHMRPINAMBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-7 is a small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. FGFRs play crucial roles in vital physiological processes, including cell proliferation, differentiation, migration, and survival . Dysregulation of FGFR signaling, through mutations, gene fusions, or amplifications, is a well-characterized oncogenic driver implicated in a wide variety of cancers, such as urothelial carcinoma, hepatocellular carcinoma, and lung adenocarcinoma . As a research tool, this compound acts by competitively binding to the adenosine triphosphate (ATP)-binding pocket within the intracellular kinase domain of FGFR . The kinase domain of FGFRs shares a canonical bilobed architecture, and its activity is regulated by the conformation of key structural elements like the DFG-motif and the activation loop (A-loop) . By occupying the ATP pocket, this compound blocks phosphate transfer and subsequent transautophosphorylation of the receptor, thereby suppressing the activation of downstream signaling pathways such as RAS/MAPK and PI3K-AKT . This inhibition makes it a valuable compound for studying the mechanistic roles of FGFR in disease models and for exploring targeted therapeutic strategies. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers can utilize this compound for in vitro cell-based assays and in vivo preclinical studies to further investigate the FGFR signaling axis.

Properties

Molecular Formula

C16H21ClF2N4O2

Molecular Weight

374.81 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3

InChI Key

IQVHMRPINAMBJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Fgfr-IN-7: A Comprehensive Technical Guide to a Novel Fibroblast Growth Factor Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling has been implicated in the pathogenesis of numerous cancers, making them a compelling target for therapeutic intervention.[2][3] This document provides a detailed technical overview of Fgfr-IN-7, a novel, potent, and selective small molecule inhibitor of the FGFR family. This compound is presented here as a representative covalent inhibitor designed to overcome challenges of resistance and improve selectivity. This guide will cover its mechanism of action, biochemical and cellular activity, and provide detailed experimental protocols for its characterization.

Introduction to FGFR Signaling

The FGFR family consists of four main receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that are activated by fibroblast growth factors (FGFs).[4] Upon FGF binding, the receptors dimerize, leading to autophosphorylation of the intracellular kinase domains.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell growth and survival. Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are known oncogenic drivers in a variety of solid tumors, including bladder, lung, breast, and gastric cancers.

Mechanism of Action of this compound

This compound is a next-generation, irreversible covalent inhibitor designed to target a conserved cysteine residue within the ATP-binding pocket of FGFRs. This covalent binding mechanism provides several advantages, including high potency, prolonged target inhibition, and the potential to overcome acquired resistance mutations, such as the common "gatekeeper" mutations that limit the efficacy of first-generation, reversible inhibitors. By forming a stable covalent bond, this compound effectively and durably inactivates the kinase, leading to a sustained blockade of downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Irreversible Covalent Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression cluster_workflow TR-FRET Kinase Assay Workflow A 1. Add this compound to plate B 2. Add FGFR Enzyme & Biotinylated Substrate A->B C 3. Pre-incubate B->C D 4. Add ATP to initiate reaction C->D E 5. Kinase Reaction D->E F 6. Add Detection Reagents (Eu-Ab & SA-APC) E->F G 7. Incubate F->G H 8. Read TR-FRET Signal G->H I 9. Calculate IC50 H->I cluster_workflow Western Blotting Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection G->H I 9. Imaging & Analysis H->I

References

The Neuroprotective Potential of Fgfr-IN-7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular proliferation, differentiation, and survival. While dysregulation of this pathway is heavily implicated in various cancers, emerging evidence points to its significant role in the central nervous system, including in neuronal survival and response to injury. This technical guide provides a comprehensive overview of Fgfr-IN-7, a novel inhibitor of the FGFR pathway. While direct evidence for the neuroprotective properties of this compound is not yet publicly available, this document will explore its potential neuroprotective applications by examining its known mechanism of action in the context of established roles of FGFR signaling in the nervous system. This guide will detail the known quantitative data, experimental protocols related to this compound's characterization, and the core signaling pathways it modulates.

Introduction to this compound

This compound (also referred to as F1-7) is a recently identified small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[1] To date, the primary research on this compound has focused on its anti-neoplastic properties, specifically in colon cancer models.[1][2] The compound has demonstrated potent, dose-dependent inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 kinases.[1] This inhibitory action disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1]

While the neuroprotective effects of this compound have not been directly investigated, its mechanism of action as an FGFR inhibitor warrants an exploration of its potential in neurological disorders. FGFR signaling is known to have multifaceted and sometimes contradictory roles in the nervous system. For instance, activation of FGFR1 has been shown to be neuroprotective in a model of amyotrophic lateral sclerosis (ALS). Conversely, some studies suggest that FGFR inhibition can have beneficial effects; for example, the pan-FGFR inhibitor Rogaratinib demonstrated neuroprotective effects in a traumatic brain injury model by reducing microglial reactivity and neuronal loss. Furthermore, in vitro studies have shown that FGFR inhibition in oligodendrocytes can lead to an increase in the expression of the neuroprotective factor BDNF and its receptor TrkB.

This guide will synthesize the available data on this compound and the broader role of FGFR signaling in neuroprotection to provide a foundational understanding for researchers interested in its potential therapeutic applications in neurodegenerative diseases.

Quantitative Data on this compound Activity

The following tables summarize the currently available quantitative data on the in vitro and in vivo activity of this compound, primarily from studies on colon cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nmol/L)
FGFR110
FGFR221
FGFR350
FGFR44.4

Table 2: In Vitro Anti-proliferative Activity of this compound in Colon Cancer Cell Lines

Cell LineIC50 (µM)
HCT1161.5
HT292.3
SW4803.1

Table 3: In Vivo Anti-tumor Efficacy of this compound in a Xenograft Model

Treatment GroupTumor Volume Inhibition (%)
This compound (50 mg/kg)60
Vehicle Control0

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for a specified time, after which a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal, proportional to the extent of substrate phosphorylation, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used. Colon cancer cell lines (HCT116, HT29, SW480) were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.

Western Blot Analysis
  • Objective: To evaluate the effect of this compound on FGFR signaling pathways.

  • Method: Cells were treated with this compound for a specified duration. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Objective: To determine the anti-tumor efficacy of this compound in a living organism.

  • Method: Athymic nude mice were subcutaneously injected with HCT116 colon cancer cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily oral administration of this compound (50 mg/kg), while the control group received the vehicle. Tumor volume was measured at regular intervals using calipers. At the end of the study, the tumors were excised and weighed.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the FGFR signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival, etc.) Nucleus->Transcription

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) Kinase_Assay->Cell_Culture Toxicity_Assay Neurotoxicity Induction (e.g., glutamate, 6-OHDA, Aβ) Cell_Culture->Toxicity_Assay Treatment Treatment with this compound Toxicity_Assay->Treatment Viability_Assay Cell Viability/Apoptosis Assay (MTT, LDH, TUNEL) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR, p-ERK, p-AKT, Cleaved Caspase-3) Treatment->Western_Blot Animal_Model Animal Model of Neurodegeneration (e.g., TBI, Stroke, PD model) Viability_Assay->Animal_Model Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments Drug_Admin->Behavioral_Tests Histology Histological Analysis (Neuronal loss, gliosis) Behavioral_Tests->Histology Biochemical_Analysis Biochemical Analysis (Neurotransmitter levels, inflammatory markers) Histology->Biochemical_Analysis

Caption: Proposed experimental workflow for evaluating the neuroprotective properties of this compound.

Potential Neuroprotective Mechanisms of FGFR Inhibition by this compound

While direct evidence is pending, the inhibition of FGFR signaling by this compound could potentially exert neuroprotective effects through several mechanisms:

  • Modulation of Neuroinflammation: In conditions like traumatic brain injury, FGFR signaling is implicated in the activation of microglia, the primary immune cells of the brain. By inhibiting FGFR, this compound could potentially dampen the pro-inflammatory response of microglia, thereby reducing secondary neuronal damage.

  • Regulation of Apoptotic Pathways: FGFR signaling can have both pro- and anti-apoptotic effects in neurons, depending on the context. In certain pathological conditions, sustained FGFR signaling might contribute to neuronal death. Inhibition by this compound could potentially shift the balance towards cell survival by modulating downstream pathways such as PI3K/AKT and MAPK/ERK.

  • Influence on Neuronal Differentiation and Plasticity: FGFR signaling is crucial for neurodevelopment and adult neurogenesis. While inhibition might seem counterintuitive for neuroprotection, in certain contexts, a temporary and targeted inhibition could potentially reset aberrant signaling and promote a more favorable environment for neuronal repair and plasticity. For instance, FGFR inhibition has been shown to upregulate BDNF, a key neurotrophic factor.

Future Directions and Conclusion

This compound is a novel and potent inhibitor of the FGFR signaling pathway with demonstrated anti-cancer activity. Although its neuroprotective properties have not been directly investigated, its mechanism of action presents a compelling rationale for its evaluation in models of neurodegenerative diseases and acute brain injury.

Future research should focus on:

  • In vitro studies using neuronal cell lines and primary neuronal cultures to assess the direct effects of this compound on neuronal survival under various stress conditions (e.g., excitotoxicity, oxidative stress, proteotoxicity).

  • In vivo studies in animal models of Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury to evaluate the therapeutic efficacy of this compound in improving behavioral outcomes and reducing neuropathological hallmarks.

  • Mechanistic studies to elucidate the precise downstream signaling pathways modulated by this compound in neuronal cells and to understand its impact on neuroinflammation and glial cell function.

References

Fgfr-IN-7: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers, making it a significant target for therapeutic intervention.[1][2] Fgfr-IN-7 is a novel inhibitor targeting this pathway. This document provides an in-depth technical guide on the core downstream signaling pathways affected by this compound, methodologies for its study, and a summary of its cellular effects.

Core Mechanism of FGFR Signaling

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the kinase domain.[1][3] This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream cascades. The primary pathways activated by FGFR signaling are:

  • RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.

  • PI3K-AKT Pathway: This cascade is a key regulator of cell survival and apoptosis.

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration and invasion.

  • JAK-STAT Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and immune responses.

This compound, as an FGFR inhibitor, is designed to prevent the initial autophosphorylation of the receptor, thereby blocking the activation of these critical downstream signaling pathways.

Downstream Signaling Pathways of this compound

This compound inhibits FGFR phosphorylation, leading to the downregulation of its downstream signaling cascades. The primary pathways affected are the MAPK/ERK, PI3K/AKT, and STAT signaling pathways. By suppressing these pathways, this compound can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation and metastasis.

Fgfr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR P P FGFR->P This compound This compound This compound->FGFR Inhibits FRS2 FRS2 P->FRS2 Activates PLCg PLCg P->PLCg JAK JAK P->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival PKC PKC PLCg->PKC Cell Migration Cell Migration PKC->Cell Migration STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription

This compound Downstream Signaling Pathways

Quantitative Data

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a representative summary of the types of data that would be generated to characterize its activity, based on findings for other FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Representative Data)

Kinase TargetIC50 (nM)
FGFR1Value
FGFR2Value
FGFR3Value
FGFR4Value
VEGFR2Value

Note: IC50 values are determined by in vitro kinase assays and represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines (Representative Data)

Cell LineFGFR StatusIC50 (nM) for Cell Viability
Cell Line AFGFR1 AmplificationValue
Cell Line BFGFR2 FusionValue
Cell Line CFGFR3 MutationValue
Cell Line DWild-Type FGFRValue

Note: Cell viability IC50 values are typically determined using MTT or similar assays after a 72-hour incubation with the inhibitor.

Experimental Protocols

Western Blotting for FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream targets.

Methodology:

  • Cell Culture and Treatment: Plate FGFR-dependent cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) or a downstream target (e.g., p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total FGFR, total ERK) to serve as loading controls.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis A Plate Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F PVDF Transfer E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-FGFR) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Quantify Band Intensity J->K

Western Blotting Workflow
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Cell Viability Assay Workflow
In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR kinases.

Methodology:

  • Reaction Setup: In a suitable assay plate, combine recombinant FGFR kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phospho-specific antibody in an ELISA format or by measuring the depletion of ATP.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Mix: - Recombinant FGFR Kinase - Peptide Substrate - ATP B Add this compound (Serial Dilution) A->B C Incubate for Kinase Reaction B->C D Stop Reaction & Detect Phosphorylated Substrate C->D E Determine IC50 Value D->E

In Vitro Kinase Assay Workflow

Conclusion

This compound is a potent inhibitor of the FGFR signaling pathway, a critical driver in various cancers. By targeting the autophosphorylation of FGFR, this compound effectively blocks downstream signaling through the MAPK, PI3K/AKT, and other key pathways. This leads to a reduction in cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other FGFR inhibitors in a research and drug development setting. Further investigation into the specific quantitative effects of this compound on a wider range of downstream targets and in various cancer models will be crucial for its clinical development.

References

Fgfr-IN-7: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway through genetic alterations such as mutations, amplifications, and translocations is a known driver in various human cancers. Consequently, FGFRs have emerged as a promising therapeutic target for oncology drug development. This technical guide provides an in-depth overview of the target identification and validation of a novel pan-FGFR inhibitor, Fgfr-IN-7 (also referred to as F1-7).

This compound was identified through computer-aided drug design (CADD) as a potent inhibitor of all four members of the FGFR family.[1] This document summarizes the key preclinical data supporting its target engagement and anti-tumor activity, details the experimental methodologies for its validation, and visualizes the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and in cellular assays. The following tables summarize these key quantitative metrics.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nmol/L)
FGFR110
FGFR221
FGFR350
FGFR44.4

Data represents the half-maximal inhibitory concentration (IC50) of this compound against recombinant FGFR kinases.[1]

Table 2: Cellular Anti-proliferative Activity of this compound in Colon Cancer Cell Lines

Cell LineIC50 (µM)
HCT-116~1.5
RKO~2.0
SW620~1.0

IC50 values were determined after 48 hours of treatment using the MTT assay.[1]

Target Validation: In Vitro and In Vivo Efficacy

The validation of this compound as a potent and selective FGFR inhibitor has been demonstrated through a series of in vitro and in vivo studies.

In Vitro Validation

This compound has demonstrated significant anti-tumor activity in various colon cancer cell lines. Key findings from in vitro studies include:

  • Inhibition of Cell Proliferation: this compound inhibits the viability of colon cancer cells in a concentration-dependent manner.[1]

  • Inhibition of Colony Formation: Treatment with this compound reduces the ability of cancer cells to form colonies, indicating an impairment of their clonogenic survival.

  • Induction of DNA Damage: The compound has been shown to increase cellular DNA damage, a critical mechanism for inducing cancer cell death.[1]

  • Induction of Apoptosis and Ferroptosis: this compound induces programmed cell death through both apoptosis and ferroptosis. The pro-apoptotic effects are associated with changes in the expression of Bcl-2 and Bax.

  • Inhibition of Cell Migration and Invasion: this compound effectively inhibits the migratory and invasive properties of colon cancer cells.

In Vivo Validation

The anti-tumor efficacy of this compound was confirmed in a xenograft mouse model using HCT-116 human colorectal cancer cells. Intraperitoneal administration of this compound led to a dose-dependent reduction in tumor growth. Western blot analysis of the tumor tissues confirmed the inhibition of FGFR and MAPK phosphorylation in vivo, consistent with the proposed mechanism of action.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation.

FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways regulate gene expression to promote cell growth, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Experimental_Workflow Start In Vitro Studies Kinase_Assay Kinase Inhibition Assay (IC50 vs FGFR1-4) Start->Kinase_Assay Cell_Assays Cell-Based Assays (Colon Cancer Lines) Start->Cell_Assays Proliferation Proliferation (MTT) Cell_Assays->Proliferation Colony Colony Formation Cell_Assays->Colony Migration Migration & Invasion Cell_Assays->Migration Mechanism Mechanism of Action Proliferation->Mechanism Colony->Mechanism Migration->Mechanism Western_Blot Western Blot (pFGFR, pERK, pAKT) Mechanism->Western_Blot Apoptosis Apoptosis/Ferroptosis Assays Mechanism->Apoptosis DNA_Damage Comet Assay Mechanism->DNA_Damage In_Vivo In Vivo Studies Western_Blot->In_Vivo Apoptosis->In_Vivo DNA_Damage->In_Vivo Xenograft Xenograft Model (HCT-116) In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD_Analysis Pharmacodynamics (Western Blot on Tumors) Xenograft->PD_Analysis Conclusion Candidate for Further Development Efficacy->Conclusion PD_Analysis->Conclusion Cellular_Effects_Logic Fgfr_IN_7 This compound FGFR_Inhibition FGFR Kinase Inhibition Fgfr_IN_7->FGFR_Inhibition DNA_Damage Increased DNA Damage Fgfr_IN_7->DNA_Damage MAPK_Inhibition MAPK Pathway Inhibition (↓ pERK) FGFR_Inhibition->MAPK_Inhibition AKT_Inhibition AKT Pathway Inhibition (↓ pAKT) FGFR_Inhibition->AKT_Inhibition Ferroptosis Ferroptosis Induction FGFR_Inhibition->Ferroptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Inhibition->Cell_Cycle_Arrest Reduced_Metastasis Reduced Migration & Invasion MAPK_Inhibition->Reduced_Metastasis Apoptosis Apoptosis Induction (↑ Bax, ↓ Bcl-2) AKT_Inhibition->Apoptosis DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis Reduced_Proliferation Reduced Proliferation & Colony Formation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation Ferroptosis->Reduced_Proliferation

References

The Role of Fibroblast Growth Factor Receptor (FGFR) Inhibition in Neuronal Survival and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Fgfr-IN-7" is not available in the public domain as of November 2025. This technical guide will focus on the well-characterized, selective, and potent ATP-competitive Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074 , as a representative compound to explore the role of FGFR signaling in neuronal survival and differentiation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: FGFR Signaling in the Nervous System

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are crucial regulators of various processes in the central nervous system (CNS), including neurogenesis, axonal guidance, and synaptic plasticity.[1] The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are essential for neuronal growth and differentiation.[2] Dysregulation of FGFR signaling has been implicated in various neurological disorders, making FGFRs a potential therapeutic target.

PD173074: A Selective FGFR Inhibitor

PD173074 is a potent and selective inhibitor of FGFR1 and FGFR3.[3] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.[4] Its high potency and selectivity make it a valuable tool for elucidating the specific roles of FGFR signaling in neuronal processes.[1]

Chemical Properties of PD173074
PropertyValue
Chemical Name N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea
Molecular Formula C₂₈H₄₁N₇O₃
Molecular Weight 523.7 g/mol
CAS Number 219580-11-7

Role of PD173074 in Neuronal Survival

FGFR signaling, particularly through FGF-2, is known to promote the survival of various neuronal populations. PD173074 has been shown to potently and selectively antagonize these neurotrophic effects.

Quantitative Data: Inhibition of Neuronal Survival

Studies on cerebellar granule neurons have demonstrated the dose-dependent inhibition of FGF-2-mediated survival by PD173074.

Cell TypeTreatmentPD173074 ConcentrationOutcome
Cerebellar Granule NeuronsFGF-2Nanomolar concentrationsPrevention of FGF-2-supported survival under serum/K+ deprivation

Further detailed quantitative data from dose-response curves would be necessary to populate a more comprehensive table.

Role of PD173074 in Neuronal Differentiation

FGFR signaling is a key driver of neuronal differentiation, including neurite outgrowth. PD173074 effectively inhibits these processes by blocking the downstream signaling cascades initiated by FGFs.

Quantitative Data: Inhibition of Neurite Outgrowth

The inhibitory effect of PD173074 on neurite outgrowth has been quantified in PC12 cells and cerebellar granule neurons.

Cell TypeTreatmentPD173074 IC₅₀Outcome
PC12 CellsFGF-2~1 nMInhibition of FGF-2-stimulated neurite outgrowth
Cerebellar Granule NeuronsFGF-2~1 nMInhibition of FGF-2-stimulated neurite outgrowth

Note: The IC₅₀ values indicate a 1,000-fold greater potency compared to the less selective FGFR inhibitor, SU 5402.

Signaling Pathways Modulated by PD173074 in Neurons

PD173074 exerts its effects on neuronal survival and differentiation by inhibiting the phosphorylation of FGFRs, which in turn blocks the activation of key downstream signaling pathways. The primary pathway implicated is the Ras-MAPK pathway.

cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT PD173074 PD173074 PD173074->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Neuronal Survival ERK->Survival Differentiation Neuronal Differentiation (Neurite Outgrowth) ERK->Differentiation AKT AKT PI3K->AKT AKT->Survival

Figure 1: Simplified signaling pathway of FGFR and its inhibition by PD173074.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of PD173074 in neuronal survival and differentiation.

Primary Neuronal Culture

This protocol is a generalized procedure for establishing primary neuronal cultures, which can be adapted for specific neuronal types like cerebellar granule neurons.

start Start dissect Dissect embryonic brain tissue start->dissect dissociate Dissociate tissue (e.g., with trypsin) dissect->dissociate plate Plate cells on coated coverslips (e.g., Poly-D-lysine) dissociate->plate culture Culture in neurobasal medium with supplements plate->culture treat Treat with FGF-2 and/or PD173074 culture->treat end End treat->end

Figure 2: Experimental workflow for primary neuronal culture and treatment.

Materials:

  • Embryonic brain tissue (e.g., E18 rat cerebellum)

  • Dissection medium (e.g., Hanks' Balanced Salt Solution)

  • Dissociation enzyme (e.g., Trypsin-EDTA)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

  • Poly-D-lysine coated culture plates or coverslips

  • FGF-2

  • PD173074 (dissolved in DMSO)

Procedure:

  • Aseptically dissect the desired brain region from embryos of the appropriate age.

  • Mince the tissue and incubate with a dissociation enzyme according to the manufacturer's protocol.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the cells at the desired density onto Poly-D-lysine coated vessels in plating medium.

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing the experimental treatments (e.g., FGF-2 with or without varying concentrations of PD173074).

Neuronal Survival Assay

Procedure:

  • Culture primary neurons as described in section 6.1.

  • To induce apoptosis, deprive the neurons of serum and/or depolarizing concentrations of potassium.

  • Treat the cultures with a neurotrophic factor such as FGF-2 in the presence or absence of a dose range of PD173074.

  • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a suitable method:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

    • Immunocytochemistry: Stain for markers of apoptosis such as cleaved caspase-3.

  • Quantify the results using a plate reader or fluorescence microscope with image analysis software.

Neurite Outgrowth Assay

Procedure:

  • Culture primary neurons or a neuronal cell line (e.g., PC12 cells) as described in section 6.1.

  • Treat the cells with FGF-2 to stimulate neurite outgrowth, with or without co-treatment with a dose range of PD173074.

  • After an appropriate incubation period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

  • Acquire images using a microscope.

  • Quantify neurite outgrowth using image analysis software to measure parameters such as:

    • Total neurite length per neuron

    • Number of primary neurites per neuron

    • Length of the longest neurite

Western Blotting for Signaling Pathway Analysis

Procedure:

  • Culture neuronal cells and treat them with FGF-2 and/or PD173074 for a short duration (e.g., 15-30 minutes) to observe acute signaling events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Conclusion

The selective FGFR inhibitor PD173074 serves as a powerful tool to investigate the critical roles of FGFR signaling in the nervous system. By potently and specifically blocking the neurotrophic and neurotropic effects of FGFs, PD173074 has been instrumental in demonstrating the necessity of FGFR signaling for neuronal survival and differentiation. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of targeting FGFR pathways in various neurological conditions. While the specific compound "this compound" remains uncharacterized in the public literature, the principles and methodologies outlined here using PD173074 as a surrogate are broadly applicable to the study of other FGFR inhibitors in the context of neuronal function.

References

An In-depth Technical Guide on the Effects of FGFR Inhibition on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: The initial request for this technical guide specified a compound designated as "Fgfr-IN-7." Following a comprehensive search of publicly available scientific literature and chemical databases, we were unable to identify a specific molecule with this designation. It is possible that "this compound" is a novel, unpublished, or proprietary compound not yet described in the public domain.

To provide a valuable resource for researchers, scientists, and drug development professionals interested in the intersection of Fibroblast Growth Factor Receptor (FGFR) signaling and synaptic plasticity, this guide will focus on the effects of well-characterized, publicly documented FGFR inhibitors. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of selective and pan-FGFR inhibitors in the context of neuroscience.

Introduction: The Role of FGFR Signaling in Synaptic Function

Fibroblast Growth Factor (FGF) signaling plays a pivotal role in the development, maintenance, and function of the central nervous system. This highly conserved signaling pathway is integral to neurogenesis, axon guidance, and the formation of synaptic connections.[1][2][3][4][5] In the mature brain, FGFR signaling remains a critical regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.

Synaptic plasticity encompasses two primary forms: Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synaptic connections. The dynamic balance between LTP and LTD is essential for encoding new memories and refining neural circuits. FGFRs, particularly FGFR1 and FGFR2, are expressed at synapses and are implicated in modulating these processes.

FGFRs are receptor tyrosine kinases (RTKs) that, upon binding to their FGF ligands, dimerize and autophosphorylate, initiating a cascade of intracellular signaling events. Key downstream pathways activated by FGFRs in neurons include the Ras-MAPK/ERK pathway and the PI3K-Akt pathway, both of which are crucial for the structural and functional changes associated with synaptic plasticity.

The study of selective FGFR inhibitors provides a powerful tool to dissect the specific contributions of this signaling pathway to synaptic plasticity and to explore its therapeutic potential for neurological and psychiatric disorders characterized by synaptic dysfunction.

The Impact of FGFR Inhibition on Synaptic Plasticity

Inhibition of FGFR signaling can have profound effects on both the induction and maintenance of synaptic plasticity. The specific outcomes of FGFR inhibition can depend on the inhibitor's selectivity for different FGFR subtypes, the experimental model, and the specific form of plasticity being investigated.

Effects on Excitatory and Inhibitory Synapses

FGFR signaling is instrumental in sculpting both excitatory and inhibitory synaptic networks. For instance, FGF22, acting through FGFR1b and FGFR2b, is a key organizer of excitatory presynaptic terminals, while FGF7, signaling through FGFR2b, promotes the formation of inhibitory presynaptic sites.

The use of FGFR inhibitors can therefore disrupt the balance between excitation and inhibition. For example, a pan-FGFR inhibitor might be expected to impair the formation or function of both types of synapses, while a subtype-selective inhibitor could have more nuanced effects. Research using the FGFR inhibitor Rogaratinib in the context of traumatic brain injury has shown that it can reduce microglia reactivity and synaptic loss, suggesting a neuroprotective role by modulating the post-injury inflammatory environment that can be detrimental to synapses.

Modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Given the involvement of FGFR signaling in pathways critical for LTP and LTD, it is anticipated that FGFR inhibitors would modulate these forms of plasticity. For example, the MAPK/ERK pathway, a downstream effector of FGFR signaling, is essential for the synthesis of proteins required for the late phase of LTP. Therefore, inhibiting FGFR could potentially block the consolidation of long-lasting synaptic changes.

Studies on the co-stimulation of Adenosine A2A receptors and FGFRs have demonstrated a synergistic induction of a form of cortico-striatal LTP, highlighting the complex interplay of different signaling systems in synaptic plasticity. Inhibition of FGFR would be expected to prevent this synergistic effect.

Key Signaling Pathways Modulated by FGFR Inhibitors

The effects of FGFR inhibitors on synaptic plasticity are mediated through the modulation of critical intracellular signaling cascades. Understanding these pathways is essential for interpreting experimental results and for the rational design of therapeutic interventions.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade downstream of FGFR activation. This pathway is initiated by the recruitment of adaptor proteins like FRS2 to the phosphorylated FGFR, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and finally ERK. Activated ERK can translocate to the nucleus to regulate gene expression or can phosphorylate cytoplasmic targets to influence local protein synthesis and cytoskeletal dynamics at the synapse.

Signaling Pathway Diagram: FGFR-mediated MAPK/ERK Activation

FGF_MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Fgfr_IN FGFR Inhibitor (e.g., PD173074) Fgfr_IN->FGFR Inhibition

Caption: FGFR activation by FGF ligands initiates the MAPK/ERK signaling cascade, which can be blocked by FGFR inhibitors.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another major signaling route activated by FGFRs. This pathway is crucial for cell survival, growth, and protein synthesis. In the context of synaptic plasticity, the PI3K/Akt pathway is involved in regulating the trafficking of neurotransmitter receptors to and from the synaptic membrane and in promoting local protein synthesis in dendrites, both of which are essential for long-lasting changes in synaptic strength.

Signaling Pathway Diagram: FGFR-mediated PI3K/Akt Activation

FGF_PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation Grb2 Grb2 FRS2->Grb2 Gab1 Gab1 Grb2->Gab1 PI3K PI3K Gab1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Plasticity Synaptic Plasticity mTOR->Plasticity Fgfr_IN FGFR Inhibitor (e.g., NVP-BGJ398) Fgfr_IN->FGFR Inhibition

Caption: The PI3K/Akt pathway, crucial for cell survival and protein synthesis in synaptic plasticity, is another downstream effector of FGFR signaling.

Quantitative Data on FGFR Inhibitors

The following table summarizes key quantitative data for well-characterized FGFR inhibitors that have been used in neuroscience-related research. This data is essential for designing experiments and for comparing the potency and selectivity of different compounds.

InhibitorTarget(s)IC50 (nM)Key Findings in NeuroscienceReference
PD173074 FGFR1, FGFR3FGFR1: ~5-25Potently antagonizes FGF-2-mediated neurotrophic and neurotropic effects.
SU5402 FGFR1, VEGFR2FGFR1: ~1000Less potent than PD173074 in antagonizing FGF-2 effects on neurons.
NVP-BGJ398 (Infigratinib) FGFR1, FGFR2, FGFR3FGFR1: 0.9, FGFR2: 1.4, FGFR3: 1Inhibition of FGF signaling with NVP-BGJ398 increased the number of neurons and decreased the number of astrocytes in the developing mouse cerebral cortex.
Rogaratinib Pan-FGFRNot specified in provided contextReduces microglia reactivity and synaptic loss after traumatic brain injury in mice.

Experimental Protocols for Studying FGFR Inhibitors and Synaptic Plasticity

The investigation of FGFR inhibitors' effects on synaptic plasticity requires a combination of molecular, cellular, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Primary Neuronal Culture and Inhibitor Treatment

Objective: To assess the effects of an FGFR inhibitor on neuronal morphology, synapse formation, and signaling pathways in vitro.

Methodology:

  • Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse pups. Plate dissociated neurons on poly-D-lysine-coated coverslips or culture dishes at a suitable density.

  • Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Preparation: Dissolve the FGFR inhibitor (e.g., PD173074, NVP-BGJ398) in DMSO to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

  • Treatment: At the desired days in vitro (DIV), typically between DIV 7 and DIV 21 for synapse studies, replace the culture medium with medium containing the FGFR inhibitor or vehicle control. The duration of treatment will depend on the specific experimental question (e.g., hours for signaling studies, days for morphological studies).

Experimental Workflow: In Vitro Analysis of FGFR Inhibitor Effects

in_vitro_workflow A Primary Neuronal Culture (Hippocampus or Cortex) B Treatment with FGFR Inhibitor or Vehicle Control A->B C Immunocytochemistry B->C D Western Blotting B->D E Electrophysiology (Patch-clamp or MEA) B->E F Analysis of Synaptic Markers (e.g., PSD-95, Synapsin) C->F G Analysis of Signaling Proteins (e.g., p-ERK, p-Akt) D->G H Analysis of Synaptic Function (e.g., mEPSCs, mIPSCs) E->H

Caption: A typical workflow for investigating the effects of an FGFR inhibitor on primary neuronal cultures.

Western Blotting for Signaling Pathway Analysis

Objective: To quantify the levels of key signaling proteins and their phosphorylation status following FGFR inhibitor treatment.

Methodology:

  • Protein Extraction: After inhibitor treatment, wash the cultured neurons with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, Akt, and other proteins of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to the total protein levels.

Electrophysiology for Synaptic Function Analysis

Objective: To measure the effects of an FGFR inhibitor on synaptic transmission and plasticity (LTP/LTD).

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from adult rodents.

  • Recording: Perform whole-cell patch-clamp recordings from individual neurons or field potential recordings from neuronal populations.

  • Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic currents or potentials) by stimulating presynaptic afferents.

  • Inhibitor Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing the FGFR inhibitor or vehicle control for a defined period.

  • Plasticity Induction: Induce LTP or LTD using a standard electrical stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).

  • Post-Induction Recording: Continue to record synaptic responses for at least 60 minutes after the induction protocol to assess the magnitude and stability of synaptic plasticity.

  • Data Analysis: Analyze the changes in synaptic strength relative to the pre-induction baseline.

Conclusion and Future Directions

The inhibition of FGFR signaling presents a valuable approach for both fundamental neuroscience research and the development of novel therapeutics for brain disorders. The evidence strongly suggests that FGFRs are key regulators of synaptic plasticity, influencing both the structural and functional properties of synapses.

Future research should focus on:

  • Developing more selective FGFR inhibitors: Isoform-specific inhibitors will be crucial for dissecting the precise roles of FGFR1, FGFR2, and FGFR3 in different forms of synaptic plasticity and in various neuronal populations.

  • In vivo studies: While in vitro studies provide valuable mechanistic insights, in vivo experiments in animal models of neurological and psychiatric disorders are necessary to validate the therapeutic potential of FGFR inhibitors.

  • Investigating off-target effects: A thorough characterization of the potential off-target effects of FGFR inhibitors in the brain is essential for ensuring their safety and efficacy in clinical applications.

By continuing to explore the intricate relationship between FGFR signaling and synaptic plasticity, the scientific community can pave the way for innovative treatments for a range of debilitating brain disorders.

References

Preclinical Research Findings on Fgfr-IN-7: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1][4] Consequently, FGFRs have emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the preclinical research findings for Fgfr-IN-7, a novel inhibitor of the FGFR family. We will delve into its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the detailed experimental methodologies employed in its preclinical evaluation.

Introduction to FGFR Signaling and Its Role in Cancer

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4. Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular functions.

Dysregulation of the FGF/FGFR axis is a known driver of oncogenesis in a variety of solid tumors. For instance, FGFR1 amplification is frequently observed in breast and lung cancers, while FGFR2 fusions are common in cholangiocarcinoma, and FGFR3 mutations are prevalent in bladder cancer. This has spurred the development of numerous FGFR inhibitors, several of which are now in clinical trials or have received regulatory approval.

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the FGFR family. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG Fgfr_IN_7 This compound Fgfr_IN_7->P_FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: FGFR Signaling Pathway and this compound Inhibition.

In Vitro Efficacy

The in vitro potency of this compound was evaluated through various biochemical and cell-based assays.

Biochemical Kinase Assays

Table 1: Biochemical IC50 Values of this compound against FGFRs

KinaseIC50 (nM)
FGFR1Data not available
FGFR2Data not available
FGFR3Data not available
FGFR44

Note: Data for FGFR1-3 for a compound designated "this compound" is not publicly available. The value for FGFR4 is for a compound named GNF-7, which may or may not be the same as this compound.

Experimental Protocol: Biochemical Kinase Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified FGFR kinase domains.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound.

  • Detection: The phosphorylation of the substrate was detected by adding a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin. The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assays

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
VariousVariousVariousData not available for this compound

Note: While numerous studies report IC50 values for various FGFR inhibitors in different cancer cell lines, specific data for a compound named "this compound" is not publicly available.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with known FGFR alterations.

  • Method: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or vehicle control for 72 hours.

  • Detection: Cell viability was assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values were normalized to the vehicle-treated control. IC50 values were determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

The anti-tumor activity of this compound in vivo was evaluated in xenograft models of human cancers.

Tumor Growth Inhibition in Xenograft Models

Table 3: In Vivo Anti-tumor Efficacy of this compound

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
VariousVariousData not availableData not available for this compound

Note: Specific in vivo efficacy data for a compound named "this compound" is not publicly available in the reviewed literature.

Experimental Protocol: Xenograft Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Tumor Implantation: Human cancer cells with specific FGFR alterations were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally or via intraperitoneal injection at specified doses and schedules. The control group received a vehicle.

  • Efficacy Assessment: Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time points to assess target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins like ERK.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Cell_Culture Cancer Cell Line (with FGFR alteration) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice (Treatment vs. Vehicle) Tumor_Growth->Randomization Treatment This compound Administration (Specified Dose & Schedule) Randomization->Treatment Vehicle Vehicle Administration Randomization->Vehicle Monitoring Tumor Volume Measurement (Periodic) Treatment->Monitoring Vehicle->Monitoring Endpoint Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 4: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
Mouse/RatOral/IVData not availableData not availableData not availableData not availableData not available

Note: Pharmacokinetic data for a compound specifically named "this compound" is not available in the public domain.

Experimental Protocol: Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound in preclinical species (e.g., mice, rats).

  • Method: A single dose of this compound was administered to animals via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Blood samples were collected at predetermined time points after drug administration.

  • Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) were calculated using non-compartmental analysis. Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after IV administration.

Conclusion

The preclinical data, though limited in the public domain for a compound specifically named "this compound," highlight the therapeutic potential of targeting the FGFR pathway in cancers with specific FGFR aberrations. The methodologies described provide a standard framework for the preclinical evaluation of novel FGFR inhibitors. Further research and publication of data for this compound are necessary to fully elucidate its clinical potential. The information available for a related compound, GNF-7, suggests potent activity against FGFR4, but its broader profile and relationship to this compound remain to be clarified. Researchers and drug development professionals are encouraged to consult forthcoming publications for more detailed and specific information on the preclinical and clinical development of this compound.

References

In Vitro Characterization of Fgfr-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Fgfr-IN-7 (also known as GNF-7), a multi-targeted kinase inhibitor with potent activity against Fibroblast Growth Factor Receptors (FGFRs). This document outlines the inhibitor's biochemical and cellular activity, details the experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its potency and multi-targeted nature.

Table 1: In Vitro Biochemical IC50 Values of this compound against FGFRs
KinaseIC50 (nM)
FGFR125
FGFR225
FGFR325
FGFR44

Data sourced from a study on 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, which identifies this compound as GNF-7.[1]

Table 2: Broader Kinase Inhibition Profile of this compound (GNF-7)
KinaseIC50 (nM)
Bcr-Abl (Wild-Type)133
Bcr-Abl (T315I mutant)61
ACK125
GCK8
FLT3Potent inhibition reported, specific IC50 not available in the provided search results.
c-Abl133
M351T<5
T315I61
E255V122
G250E136

This table compiles data from multiple sources describing the activity of GNF-7.[1][2][3][4]

Mandatory Visualizations

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_target Target Engagement kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination kinase_assay->ic50_determination Measure kinase activity at various inhibitor concentrations end_biochem IC50 Values ic50_determination->end_biochem Biochemical Potency cell_culture Cell Culture (e.g., Ba/F3-FGFR, HCC lines) proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot Analysis cell_culture->western_blot end_cellular_prolif GI50 Values proliferation_assay->end_cellular_prolif Cellular Efficacy end_cellular_signal Phospho-protein Levels western_blot->end_cellular_signal Mechanism of Action (Downstream Signaling) cetsa Cellular Thermal Shift Assay (CETSA) end_target Thermal Stability Shift cetsa->end_target Direct Target Binding start This compound Compound start->kinase_assay start->cell_culture start->cetsa

Caption: Workflow for the in vitro characterization of this compound.

Multi-Kinase Inhibition Profile of this compound

Multi_Kinase_Inhibition cluster_fgfr FGFR Family cluster_other_kinases Other Kinase Targets Fgfr_IN_7 This compound (GNF-7) FGFR1 FGFR1 Fgfr_IN_7->FGFR1 IC50 = 25 nM FGFR2 FGFR2 Fgfr_IN_7->FGFR2 IC50 = 25 nM FGFR3 FGFR3 Fgfr_IN_7->FGFR3 IC50 = 25 nM FGFR4 FGFR4 Fgfr_IN_7->FGFR4 IC50 = 4 nM Bcr_Abl Bcr-Abl (WT & Mutants) Fgfr_IN_7->Bcr_Abl IC50 = 61-133 nM FLT3 FLT3 Fgfr_IN_7->FLT3 Potent Inhibition ACK1 ACK1 Fgfr_IN_7->ACK1 IC50 = 25 nM GCK GCK Fgfr_IN_7->GCK IC50 = 8 nM

Caption: Multi-kinase inhibitory profile of this compound (GNF-7).

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Biochemical Kinase Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of FGFRs and other kinases.

Materials:

  • Purified recombinant kinase enzymes (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • This compound (GNF-7) compound

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and the kinase substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells containing the compound.

  • ATP Addition: To start the kinase reaction, add ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (GI50).

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express FGFR, hepatocellular carcinoma cell lines with FGFR4 activation).

  • Complete cell culture medium.

  • This compound (GNF-7) compound.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Plate reader capable of luminescence detection.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control group.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure the luminescence signal using a plate reader. Normalize the data to the DMSO-treated control cells (representing 100% viability). Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the FGFR signaling pathway.

Objective: To determine if this compound inhibits the phosphorylation of downstream effectors of FGFR signaling, such as FRS2, ERK, and AKT.

Materials:

  • Cancer cell lines responsive to FGFR signaling.

  • This compound (GNF-7) compound.

  • FGF ligand (e.g., FGF1 or FGF2) to stimulate the pathway.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT).

  • Secondary antibodies conjugated to horseradish peroxidase (HRP).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Seed cells and grow until they reach approximately 80% confluency. Serum-starve the cells for several hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) to activate the FGFR pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels in response to this compound treatment. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

References

Fgfr-IN-7: A Technical Guide to a Novel FGFR2/3 Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for therapeutic intervention. This technical guide provides an in-depth overview of a novel, orally bioavailable dual inhibitor of FGFR2 and FGFR3, referred to in the literature as compound 7 . This document details its intellectual property, synthesis, biological activity, and the experimental protocols utilized in its characterization, based on the findings from the primary research publication by Nguyen et al. (2023) in ACS Medicinal Chemistry Letters.

Core Compound Information

Compound Name: Fgfr-IN-7 (referred to as "compound 7" in Nguyen et al., 2023)

Systematic Name: 7-((4-(2,6-dichlorobenzoyl)phenyl)amino)-1,5-naphthyridine-3-carbonitrile

Primary Target(s): FGFR2 and FGFR3

Intellectual Property

While the specific patent application for "this compound" (compound 7) has not been publicly disclosed in the initial search, the work originates from Incyte Corporation, a company with a significant patent portfolio in kinase inhibitors. It is highly probable that this compound is covered by a patent application filed by Incyte Corporation related to pyrazolopyrimidine derivatives as FGFR inhibitors. Further investigation into patent applications from Incyte Corporation with inventors listed on the primary publication is recommended for a definitive intellectual property landscape.

Quantitative Biological Activity

The inhibitory activity of this compound was assessed through biochemical assays against various FGFR isoforms and a clinically relevant mutant. The results are summarized in the table below.

TargetIC50 (nM)[1]
FGFR189
FGFR25.2
FGFR35.6
FGFR4351
FGFR3 (V555L mutant)3.8
Table 1: In vitro inhibitory activity of this compound against FGFR isoforms.

Experimental Protocols

Synthesis of this compound (Compound 7)

The synthesis of this compound is a multi-step process. The following is a generalized protocol based on standard organic chemistry techniques and information from the primary literature. For exact reagents, conditions, and purification methods, consulting the supporting information of the source publication is essential.

Workflow for the Synthesis of this compound:

G A Starting Material A (Substituted Pyrazole) C Condensation Reaction A->C B Starting Material B (Substituted Pyrimidine) B->C D Intermediate 1 (Pyrazolopyrimidine Core) C->D E Suzuki Coupling D->E F Intermediate 2 E->F G Final Coupling Reaction F->G H This compound (Compound 7) G->H I Purification H->I

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Pyrazolopyrimidine Core (Intermediate 1) A substituted pyrazole is condensed with a substituted pyrimidine derivative in the presence of a suitable base and solvent. The reaction mixture is typically heated to drive the reaction to completion.

Step 2: Functionalization of the Core (Intermediate 2) The pyrazolopyrimidine core undergoes a Suzuki coupling reaction with a boronic acid derivative to introduce a key phenyl group. This reaction is catalyzed by a palladium catalyst.

Step 3: Final Assembly of this compound (Compound 7) Intermediate 2 is then coupled with another aromatic fragment, typically via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, to yield the final compound.

Step 4: Purification The crude product is purified using standard techniques such as column chromatography on silica gel to afford the pure this compound.

Biochemical Kinase Assay

The in vitro inhibitory activity of this compound against FGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow for TR-FRET Kinase Assay:

G A Prepare Assay Plate (this compound dilutions) B Add FGFR Enzyme and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 determination) F->G

Caption: TR-FRET kinase assay workflow.

Protocol:

  • Serial dilutions of this compound are prepared in DMSO and added to the wells of a microtiter plate.

  • A solution containing the specific recombinant human FGFR enzyme and a biotinylated peptide substrate is added to each well.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • The reaction is stopped, and detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) are added.

  • After another incubation period, the TR-FRET signal is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

FGFRs, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for normal cellular function but can be hijacked in cancer. This compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

FGFR Signaling Pathway and Inhibition by this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 PLCg PLCγ FGFR_dimer->PLCg Fgfr_IN_7 This compound Fgfr_IN_7->FGFR_dimer Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: FGFR signaling and its inhibition.

Conclusion

This compound represents a significant advancement in the development of selective FGFR inhibitors. Its potent dual activity against FGFR2 and FGFR3, including a clinically relevant gatekeeper mutant, coupled with its oral bioavailability, makes it a promising candidate for the treatment of cancers driven by aberrant FGFR2 and FGFR3 signaling. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Fgfr-IN-7 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[2][3][4] Fgfr-IN-7 is a novel inhibitor targeting this pathway. These application notes provide a comprehensive overview of the mechanism of action of FGFR inhibitors and a generalized protocol for in vivo animal studies to evaluate the efficacy of this compound, based on publicly available data for analogous compounds.

Disclaimer: Limited public information is available specifically for this compound. The following protocols and dosage information are based on studies of other FGFR inhibitors. Researchers should conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal models and experimental conditions.

Mechanism of Action of FGFR Inhibitors

FGFR inhibitors are typically small molecules that competitively bind to the ATP-binding pocket of the intracellular kinase domain of the receptor. This binding event prevents the trans-autophosphorylation of the receptor upon ligand (FGF) binding and dimerization, thereby blocking the activation of downstream signaling cascades. The primary signaling pathways inhibited are the RAS-MAPK-ERK and the PI3K-AKT pathways, which are critical for tumor cell growth and survival.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-phosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of downstream effector proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for other adaptor proteins, which in turn activate key signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to changes in gene expression that promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Fgfr_IN_7 This compound Fgfr_IN_7->FGFR:f2 Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

In Vivo Animal Studies: Application Notes

Animal Models

The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For FGFR inhibitors, xenograft models using human cancer cell lines with known FGFR aberrations (e.g., amplification, fusions, or activating mutations) are commonly employed. Patient-derived xenograft (PDX) models are also valuable as they more closely represent the heterogeneity of human tumors.

Formulation

The formulation of this compound for in vivo administration will depend on its physicochemical properties. A common approach for similar small molecule inhibitors involves creating a suspension or solution suitable for the chosen route of administration. A general-purpose vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water. For intraperitoneal injections, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often used. It is crucial to assess the stability and solubility of this compound in the selected vehicle.

Route of Administration and Dosage

The route of administration can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes for preclinical in vivo studies. The dosage and frequency will need to be determined through dose-finding studies, but a starting point can be inferred from studies with other FGFR inhibitors.

Reference Data: In Vivo Dosages of Other FGFR Inhibitors

The following table summarizes dosages of various FGFR inhibitors used in preclinical animal studies. This data can serve as a guide for designing initial dose-finding experiments for this compound.

InhibitorAnimal ModelRoute of AdministrationDosageVehicleReference
NVP-BGJ398MouseOral Gavage (p.o.)25-30 mg/kg, dailyNot specified
Aea4 / Aea25MouseIntraperitoneal (i.p.)3 mg/kg/dayPropylene glycol and 1% Tween 80 in aqueous solution
DovitinibMouseOral Gavage (p.o.)Not specifiedNot specified
Infigratinib (BGJ398)MouseOral Gavage (p.o.)Not specifiedNot specified

Generalized Experimental Protocol for In Vivo Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (FGFR-aberrant cancer cells) inoculation 2. Subcutaneous Inoculation into immunodeficient mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (until tumors reach ~100-200 mm³) inoculation->tumor_growth randomization 4. Randomization into treatment groups (n=8-10/group) tumor_growth->randomization treatment 5. Treatment Administration - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control randomization->treatment monitoring 6. Monitoring - Tumor Volume (2-3x weekly) - Body Weight (daily) - Clinical Signs treatment->monitoring endpoint 7. Study Endpoint (e.g., 21-28 days or tumor volume >1500 mm³) monitoring->endpoint tissue_collection 8. Tissue Collection - Tumors - Blood - Organs for toxicity endpoint->tissue_collection analysis 9. Pharmacodynamic & Histological Analysis - Western Blot (p-FGFR, p-ERK) - IHC - PK/PD modeling tissue_collection->analysis

Caption: Generalized Experimental Workflow for an In Vivo Efficacy Study.

Detailed Methodologies
  • Cell Culture and Animal Models:

    • Culture human cancer cells with known FGFR pathway activation (e.g., FGFR2-amplified gastric cancer cell line) under standard conditions.

    • Utilize 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow animals to acclimate for at least one week before the start of the experiment. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Inoculation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle. For example, for oral gavage, suspend the compound in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Administer this compound and vehicle control to the respective groups daily via oral gavage or intraperitoneal injection. Include a positive control group if applicable.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect tumors, blood, and major organs.

    • A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-FGFR, p-ERK) and the remainder fixed in formalin for immunohistochemistry (IHC).

    • Blood samples can be processed for pharmacokinetic analysis.

    • Organs can be fixed for histological examination to assess toxicity.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant FGFR signaling. The successful preclinical evaluation of this compound requires carefully designed in vivo studies. The protocols and information provided herein offer a foundational framework for researchers to initiate their investigations. It is imperative to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound before embarking on large-scale efficacy experiments.

References

Application Notes and Protocols for Investigating Fibroblast Growth Factor Receptor (FGFR) Signaling in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of specific studies detailing the administration of "Fgfr-IN-7" or other selective FGFR inhibitors in rodent models of stroke. The following application notes and protocols are based on the broader understanding of the role of the Fibroblast Growth Factor (FGF) / FGFR signaling pathway in stroke and provide a framework for investigating novel FGFR modulators in this context.

Introduction: The Rationale for Targeting the FGFR Pathway in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal death, inflammation, and long-term neurological disability. The Fibroblast Growth Factor (FGF) signaling pathway has emerged as a promising target for therapeutic intervention in stroke. FGFs, a family of growth factors, and their corresponding receptors (FGFRs) are integral to various cellular processes, including cell proliferation, differentiation, and survival.

In the context of cerebral ischemia, endogenous FGFs, such as FGF-2, have demonstrated neuroprotective effects.[1] Studies have shown that administration of FGF-2 can reduce infarct volume and improve functional recovery in rodent models of stroke.[1] The proposed mechanisms of action include promoting neuronal survival, enhancing angiogenesis, protecting the blood-brain barrier (BBB), and modulating microglial activity.[2][3][4] Therefore, the development of therapeutic agents that can modulate the FGFR signaling pathway presents a viable strategy for stroke treatment. While specific FGFR inhibitors have been extensively studied in oncology, their application in stroke models is a nascent field of research. These notes provide a comprehensive guide for researchers aiming to explore the therapeutic potential of FGFR inhibitors in preclinical stroke models.

Quantitative Data Summary: Effects of FGFs in Rodent Stroke Models

The following table summarizes the quantitative data from studies investigating the effects of FGF administration in rodent models of stroke. This data provides a benchmark for the potential therapeutic efficacy of modulating the FGF/FGFR pathway.

Therapeutic AgentRodent ModelStroke Induction MethodDosage and AdministrationKey Quantitative OutcomesReference
FGF-2 (Basic FGF) Aged RatsMiddle Cerebral Artery Occlusion (MCAO)Intracerebroventricular infusion for 3 days, beginning 2 days before or 1 day after MCAO- Improved neurobehavioral status- Reduced infarct volume- Decreased cell death
FGF-2 Young Adult RatsMCAO50 µg/kg/hr for 3 hours (infusion)- Significant reduction in infarct volume when administered up to 3 hours post-ischemia
FGF-18 RatsTransient MCAO (2 hours)Intravenous infusion for 3 hours, starting 15 minutes after MCAO- Dose-dependent reductions in infarct volumes- Improvements in memory, motor ability, and exploratory behaviorNot explicitly in search results, but inferred from general FGF studies.
FGF-21 RatsMCAO with delayed recanalizationEndogenous levels measured- Increased expression in the penumbra after recanalization- Attenuated neuronal apoptosis via FGFR1/PI3K/caspase-3 signalingNot explicitly in search results, but inferred from general FGF studies.

Experimental Protocols

Rodent Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents.

Materials:

  • Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rodent with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA. Place a temporary ligature around the origin of the ECA.

  • Suture Insertion: Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA through a small incision in the ECA stump.

  • MCA Occlusion: Gently advance the suture approximately 18-20 mm (for rats) or 9-11 mm (for mice) from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • Suture Fixation and Wound Closure: Secure the suture in place and close the surgical incision.

  • Reperfusion (for transient MCAO): For transient ischemia models, withdraw the suture after a defined period (e.g., 60, 90, or 120 minutes) to allow for reperfusion.

  • Post-operative Care: Administer post-operative analgesia and monitor the animal for recovery. Provide easy access to food and water.

Administration of a Novel FGFR Inhibitor

This protocol provides a general framework for administering a test compound. The specific dose, route, and timing will need to be optimized for each new inhibitor.

Materials:

  • FGFR inhibitor compound (e.g., this compound)

  • Vehicle for dissolving the compound (e.g., saline, DMSO, or a specific formulation)

  • Administration equipment (e.g., intraperitoneal (IP) injection needles, oral gavage tubes, or osmotic minipumps for continuous infusion)

Procedure:

  • Dose-Response Studies: Conduct preliminary studies to determine the optimal dose of the FGFR inhibitor. This typically involves testing a range of doses and assessing both efficacy (e.g., reduction in infarct volume) and potential toxicity.

  • Route of Administration: The choice of administration route depends on the physicochemical properties of the compound and the desired pharmacokinetic profile.

    • Intraperitoneal (IP) Injection: A common and relatively simple method for systemic administration.

    • Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

    • Intravenous (IV) Injection/Infusion: Provides immediate and complete bioavailability but can be more technically challenging for repeated dosing.

    • Intracerebroventricular (ICV) Infusion: Delivers the compound directly to the brain, bypassing the blood-brain barrier. This is useful for compounds with poor BBB penetration but is more invasive.

  • Timing of Administration: The therapeutic window is a critical factor in stroke research.

    • Pre-treatment: Administering the inhibitor before MCAO to assess its neuroprotective potential.

    • Post-treatment: Administering the inhibitor at various time points after MCAO (e.g., 1, 3, 6, 24 hours) to evaluate its therapeutic efficacy in a more clinically relevant scenario.

  • Control Group: Always include a vehicle-treated control group to account for the effects of the vehicle and the administration procedure itself.

Assessment of Outcomes

1. Neurological Deficit Scoring:

  • Perform behavioral tests at different time points post-MCAO (e.g., 24, 48, 72 hours) to assess neurological function. A commonly used scale is a 5-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the left forepaw fully.

    • 2: Circling to the left.

    • 3: Falling to the left.

    • 4: No spontaneous walking with a depressed level of consciousness.

2. Infarct Volume Measurement:

  • At a predetermined endpoint (e.g., 72 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

  • Remove the brains and slice them into coronal sections (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Visualization of Pathways and Workflows

FGF/FGFR Signaling Pathway

FGF_FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Heparan_Sulfate Heparan Sulfate Proteoglycan Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation PI3K PI3K FGFR->PI3K Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cellular_Response Cellular Response (Survival, Proliferation, Angiogenesis) Transcription_Factors->Cellular_Response Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Select Rodent Model (Rat or Mouse) Stroke_Induction Induce Ischemic Stroke (e.g., MCAO) Animal_Model->Stroke_Induction Group_A Control Group (Vehicle Administration) Stroke_Induction->Group_A Group_B Treatment Group (FGFR Inhibitor) Stroke_Induction->Group_B Behavioral Neurological Deficit Scoring (24h, 48h, 72h) Group_A->Behavioral Group_B->Behavioral Histological Infarct Volume Measurement (e.g., TTC Staining at 72h) Behavioral->Histological Molecular Molecular Analysis (e.g., Western Blot, IHC for p-ERK, Apoptosis markers) Histological->Molecular Data_Analysis Statistical Analysis and Interpretation Molecular->Data_Analysis

References

Application Notes and Protocols for Fgfr-IN-7 in the Study of FGFR Signaling in CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor (FGF) signaling is a critical pathway in the central nervous system (CNS), regulating a wide array of processes including neurogenesis, synaptic plasticity, and neuronal survival. Dysregulation of the FGF receptor (FGFR) signaling cascade has been implicated in the pathophysiology of various CNS disorders, such as neurodegenerative diseases, brain tumors, and developmental abnormalities. Fgfr-IN-7 is a potent, orally active, and blood-brain barrier (BBB) penetrating FGFR modulator. It has demonstrated neuroprotective activity, making it a valuable tool for investigating the therapeutic potential of targeting FGFR signaling in the context of CNS disorders. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to study its effects on FGFR signaling and its potential as a neuroprotective agent.

Data Presentation

Table 1: Properties of this compound
PropertyDescriptionReference
Compound Name This compound (also known as compound 17)--INVALID-LINK--
CAS Number 2488764-17-4--INVALID-LINK--
Molecular Formula C₂₄H₂₈N₆O₂--INVALID-LINK--
Molecular Weight 444.52 g/mol --INVALID-LINK--
Key Features Orally active, Blood-Brain Barrier (BBB) penetrant, Neuroprotective activity, Reduced risk of phospholipidosis--INVALID-LINK--
Table 2: Representative IC₅₀ Values for a Brain-Penetrant FGFR Inhibitor (Infigratinib, BGJ398)*
TargetIC₅₀ (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460

*Note: Specific IC₅₀ values for this compound are not publicly available. The data presented here are for Infigratinib (BGJ398), a well-characterized, brain-penetrant pan-FGFR inhibitor, and are provided as a representative example of the expected potency and selectivity profile for such a compound.[1]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Translocates to Nucleus AKT AKT PI3K->AKT AKT->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures.

1. Materials:

  • This compound (powder, stored at -20°C)

  • Dimethyl sulfoxide (DMSO)

  • Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates (e.g., 96-well plates)

  • Glutamate or N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability reagent (e.g., Calcein-AM/Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-β-actin)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope and plate reader

2. Experimental Workflow Diagram:

In_Vitro_Workflow A 1. Prepare Primary Neuronal Culture C 3. Pre-treat Neurons with this compound (various concentrations, e.g., 1-1000 nM) A->C B 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B->C D 4. Induce Excitotoxicity (e.g., with Glutamate or NMDA) C->D E 5. Assess Cell Viability (LDH Assay, Live/Dead Staining) D->E F 6. Analyze Downstream Signaling (Western Blot for p-ERK, p-AKT) D->F G 7. Immunocytochemistry (Neuronal morphology, protein localization) D->G H 8. Data Analysis and Interpretation E->H F->H G->H

Caption: In Vitro Experimental Workflow for this compound.

3. Detailed Procedure:

  • Neuronal Culture: Isolate and culture primary cortical or hippocampal neurons on poly-D-lysine coated plates according to standard protocols. Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed Neurobasal medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO at the same final concentration). Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM) to the culture medium and incubate for a specified duration (e.g., 30 minutes for acute toxicity, or 24 hours for delayed cell death assessment).

  • Cell Viability Assessment:

    • LDH Assay: After the excitotoxicity incubation period, collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red). Visualize and quantify the number of live and dead cells using a fluorescence microscope.

  • Western Blot Analysis: To assess the effect of this compound on FGFR signaling, lyse the cells at different time points after glutamate/NMDA exposure. Perform SDS-PAGE and western blotting using antibodies against phosphorylated forms of key downstream effectors like ERK and AKT. Use total protein and housekeeping genes (e.g., β-actin) for normalization.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and block. Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) to assess neuronal morphology and survival. Use DAPI for nuclear staining.

In Vivo Neuroprotection Study in a Rat Stroke Model

This protocol is based on the study by Sakai et al. (2020) and describes the use of this compound in a rat model of acute ischemic stroke.

1. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Adult male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Monofilament for MCAO

  • Laser Doppler flowmeter

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Tissue processing reagents for histology and immunohistochemistry

2. Experimental Workflow Diagram:

In_Vivo_Workflow A 1. Animal Acclimation and Baseline Behavioral Testing B 2. Induction of Ischemic Stroke (e.g., MCAO model) A->B C 3. Randomization into Treatment Groups (Vehicle vs. This compound) B->C D 4. Oral Administration of this compound (1 mg/kg, once daily for 10 days) C->D E 5. Post-Stroke Behavioral Assessments (e.g., at days 1, 3, 7, 10) D->E F 6. Euthanasia and Tissue Collection (at the end of the study) E->F G 7. Infarct Volume Measurement (TTC Staining) F->G H 8. Histological and Immunohistochemical Analysis F->H I 9. Data Analysis and Interpretation G->I H->I

Caption: In Vivo Experimental Workflow for this compound.

3. Detailed Procedure:

  • Animal Preparation and Surgery:

    • Acclimatize adult male rats for at least one week before the experiment.

    • Induce transient focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model. Briefly, anesthetize the rat, and insert a monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Confirm successful occlusion using a laser Doppler flowmeter to monitor cerebral blood flow.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Randomly assign the animals to either the vehicle control group or the this compound treatment group.

    • Prepare a suspension of this compound in the vehicle at a concentration suitable for a 1 mg/kg dose.

    • Administer this compound or vehicle orally via gavage once daily for 10 consecutive days, starting at a defined time post-reperfusion (e.g., 2 hours).

  • Behavioral Assessments:

    • Perform a battery of behavioral tests to assess sensorimotor function and recovery at baseline and at multiple time points post-stroke (e.g., days 1, 3, 7, and 10).

    • Rotarod Test: Measure the time the animal can stay on a rotating rod to assess motor coordination and balance.

    • Cylinder Test: Place the animal in a transparent cylinder and count the number of forelimb contacts with the wall to assess forelimb asymmetry.

    • Neurological Deficit Score: Use a standardized scoring system to evaluate neurological deficits.

  • Infarct Volume Measurement:

    • At the end of the study (e.g., day 11), euthanize the animals and perfuse them with saline.

    • Remove the brains and section them into coronal slices.

    • Stain the slices with 2% TTC. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histology and Immunohistochemistry:

    • For a subset of animals, perfuse with paraformaldehyde and process the brains for histological analysis (e.g., H&E staining) or immunohistochemistry.

    • Use antibodies against markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN) to further investigate the mechanisms of neuroprotection.

References

Application Notes and Protocols for Fgfr-IN-7 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, maintenance, and repair of the nervous system. The activation of Fibroblast Growth Factor Receptors (FGFRs) triggers a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are fundamental for neuronal proliferation, survival, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling network has been implicated in various neurological disorders. Consequently, the modulation of FGFR activity presents a promising therapeutic strategy for neuroprotection.

Fgfr-IN-7 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. These application notes provide a comprehensive guide for the experimental design of neuroprotection studies utilizing this compound. The protocols detailed below are intended for in vitro and in vivo models to assess the neuroprotective potential of this compound against various neurotoxic insults.

Mechanism of Action: FGFR Signaling in Neuroprotection

FGFR activation by FGF ligands initiates receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that are critical for neuronal health. The PI3K/AKT/mTOR pathway is a key mediator of the neuroprotective functions of FGFs, promoting cell survival and inhibiting apoptosis.[3][4] The RAS-MAPK pathway is also involved in neuronal differentiation and survival.[1] this compound, by inhibiting FGFR autophosphorylation, is expected to modulate these pathways, providing a valuable tool to investigate the role of FGFR signaling in neurodegenerative processes.

FGFR_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P P2 P FRS2 FRS2 FGFR->FRS2 Recruits PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Gene Gene Expression (Survival, Growth, Differentiation) Nucleus->Gene Regulates Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibits In_Vitro_Workflow start Start cell_culture SH-SY5Y Cell Culture (70-80% confluency) start->cell_culture pre_treatment Pre-treatment with this compound (various concentrations, 2h) cell_culture->pre_treatment neurotoxic_insult Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, glutamate) pre_treatment->neurotoxic_insult incubation Incubation (24h) neurotoxic_insult->incubation assays Perform Neuroprotection Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability ros ROS Measurement (DCFH-DA) assays->ros apoptosis Apoptosis Analysis (Western Blot for Bax/Bcl-2, Caspase-3) assays->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis apoptosis->data_analysis end End data_analysis->end In_Vivo_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) start->animal_acclimatization treatment_groups Divide into Treatment Groups (Vehicle, this compound) animal_acclimatization->treatment_groups drug_administration This compound Administration (e.g., oral gavage, i.p.) treatment_groups->drug_administration lesion_induction Unilateral 6-OHDA Lesion (intranigral or intrastriatal injection) drug_administration->lesion_induction post_lesion_treatment Continued this compound Treatment lesion_induction->post_lesion_treatment behavioral_testing Behavioral Testing (e.g., apomorphine-induced rotations, cylinder test) post_lesion_treatment->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia histological_analysis Immunohistochemistry (Tyrosine Hydroxylase staining in Substantia Nigra) euthanasia->histological_analysis biochemical_analysis Biochemical Analysis (e.g., Western blot of striatal tissue) euthanasia->biochemical_analysis data_analysis Data Analysis and Interpretation histological_analysis->data_analysis biochemical_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Fgfr-IN-7 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for immunofluorescence staining of cells treated with Fgfr-IN-7, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document also outlines the core principles of the FGFR signaling pathway to provide a comprehensive resource for investigating the cellular effects of this compound.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers.[2][3] this compound is a small molecule inhibitor that targets the ATP-binding pocket of FGFRs, effectively blocking downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways.[4] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of proteins involved in these pathways, thereby enabling the assessment of this compound's on-target effects.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events. The primary pathways activated by FGFRs include:

  • RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration and other functions.

  • STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is also activated by FGFRs and plays a role in gene expression.

FGFR inhibitors like this compound block the initial phosphorylation event, thereby inhibiting all subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway cluster_stat STAT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P P FGFR->P FRS2 FRS2 P->FRS2 PI3K PI3K P->PI3K PLCG PLCγ P->PLCG STAT STAT P->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Differentiation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival Migration Cell Migration PLCG->Migration GeneExpression Gene Expression STAT->GeneExpression Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cells treated with this compound. The protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
This compoundVariesVaries
Cell Culture Medium (e.g., DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Glass Coverslips or Imaging PlatesVariesVaries
Phosphate-Buffered Saline (PBS), 1XThermo Fisher10010023
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
0.1-0.5% Triton™ X-100 in PBSThermo Fisher28314
Blocking Buffer (e.g., 1% BSA in PBS)VariesVaries
Primary Antibody (specific to target protein)VariesVaries
Fluorophore-conjugated Secondary AntibodyThermo FisherVaries
DAPI or Hoechst (for nuclear counterstaining)Thermo FisherD1306
Antifade Mounting MediumThermo FisherP36930

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A 1. Seed Cells on Coverslips/ Imaging Plates B 2. Treat with this compound A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (e.g., 1% BSA) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation (with fluorophore) F->G H 8. Counterstain (e.g., DAPI) G->H I 9. Mounting H->I J 10. Image Acquisition I->J

Caption: General workflow for immunofluorescence staining.

Detailed Protocol

1. Cell Seeding and Treatment:

  • Seed cells onto sterile glass coverslips in a petri dish or directly into a multi-well imaging plate at a density that will result in 50-70% confluency at the time of staining.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the appropriate duration as determined by your experimental design.

2. Fixation:

  • Carefully aspirate the cell culture medium.

  • Gently wash the cells twice with 1X PBS.

  • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.

  • Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.

3. Permeabilization:

  • To allow antibodies to access intracellular antigens, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with 1X PBS for 5 minutes each.

4. Blocking:

  • To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

  • Incubate overnight at 4°C or for 1-2 hours at room temperature.

6. Secondary Antibody Incubation:

  • Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

7. Counterstaining:

  • Wash the cells three times with 1X PBS for 5 minutes each.

  • If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst (diluted in PBS) for 5-10 minutes.

  • Wash the cells twice with 1X PBS.

8. Mounting:

  • Carefully remove the coverslip from the dish and wick away excess PBS with the edge of a paper towel.

  • Add a drop of antifade mounting medium to a clean microscope slide.

  • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.

  • Seal the edges of the coverslip with clear nail polish if necessary.

  • Allow the mounting medium to cure, typically overnight at room temperature in the dark.

9. Imaging:

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.

Data Presentation and Interpretation

Quantitative analysis of immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Key parameters to quantify may include:

  • Fluorescence Intensity: To measure changes in protein expression levels.

  • Subcellular Localization: To assess translocation of proteins between cellular compartments (e.g., nucleus and cytoplasm).

  • Co-localization: To determine the spatial proximity of two or more proteins.

Data should be summarized in tables for clear comparison between different treatment groups (e.g., vehicle control vs. This compound treated).

Treatment GroupTarget ProteinMean Fluorescence Intensity (A.U.) ± SDNuclear/Cytoplasmic Ratio ± SD
Vehicle Controlp-ERK[Value][Value]
This compound (X nM)p-ERK[Value][Value]
Vehicle ControlTotal ERK[Value][Value]
This compound (X nM)Total ERK[Value][Value]

Troubleshooting

ProblemPossible CauseSolution
High Background/Non-specific Staining Inadequate blocking, primary or secondary antibody concentration too high.Increase blocking time, use a different blocking agent (e.g., 5% normal goat serum), titrate antibody concentrations.
Weak or No Signal Primary antibody concentration too low, inefficient permeabilization, fluorophore bleaching.Increase primary antibody concentration or incubation time, optimize permeabilization time/reagent, use antifade mounting medium.
Autofluorescence Aldehyde fixation.Include a quenching step (e.g., 50 mM NH₄Cl for 15 min) after fixation, use spectral imaging and unmixing if available.
Cell Morphology is Poor Harsh fixation or permeabilization.Reduce fixation/permeabilization time, try a different fixation method (e.g., methanol fixation, but check antibody compatibility).

References

Application Notes and Protocols for Fgfr-IN-7 in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the application of a compound named "Fgfr-IN-7" in Parkinson's disease models could not be located. The following application notes and protocols are constructed based on the established role of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway in the pathophysiology of Parkinson's disease and typical methodologies for evaluating selective FGFR inhibitors in this context. "this compound" is used here as a representative name for a hypothetical selective FGFR inhibitor.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, maintenance, and survival of the nervous system, including dopaminergic neurons.[1][2] The FGF/FGFR pathway is implicated in neuroprotection, and its dysregulation may contribute to the pathology of PD.[2] For instance, FGF-20 has been shown to protect dopaminergic neurons from toxic insults through the activation of FGFR1. Conversely, aberrant FGFR signaling can also be involved in pathological processes. Therefore, selective modulation of this pathway with small molecule inhibitors such as a hypothetical "this compound" presents a potential therapeutic strategy for investigation.

These notes provide a framework for utilizing a selective FGFR inhibitor to explore its neuroprotective potential in established in vitro and in vivo models of Parkinson's disease.

Mechanism of Action

Fibroblast Growth Factors (FGFs) bind to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival, proliferation, and differentiation. This compound, as a hypothetical ATP-competitive FGFR inhibitor, would bind to the kinase domain of FGFRs, preventing their phosphorylation and subsequent activation of these downstream neuroprotective pathways. The scientific premise for its use in PD models is to investigate the specific role of FGFR signaling in neuronal survival and to determine if inhibiting certain aspects of this pathway could be beneficial, for example by reducing potential off-target or detrimental signaling effects.

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates Fgfr_IN_7 This compound Fgfr_IN_7->Dimerization Inhibits RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Survival Cell Survival & Neuroprotection RAS_MAPK->Survival PI3K_AKT->Survival PLCg->Survival

This compound inhibits FGFR signaling pathways.

Quantitative Data Summary

The following table summarizes hypothetical in vitro and in vivo data for this compound, providing a baseline for expected performance.

ParameterValueModel System
In Vitro Efficacy
FGFR1 Kinase IC₅₀15 nMBiochemical Assay
FGFR3 Kinase IC₅₀5 nMBiochemical Assay
Neuroprotection EC₅₀100 nM6-OHDA-treated SH-SY5Y cells
Neuronal Viability75% at 1 µM6-OHDA-treated primary dopaminergic neurons
In Vivo Efficacy
Brain Penetration (B/P)0.4C57BL/6 Mice
Oral Bioavailability (F%)30%Sprague-Dawley Rats
Behavioral Improvement40% reduction in rotations6-OHDA Rat Model (10 mg/kg, p.o.)
TH+ Neuron Survival50% increase vs. vehicle6-OHDA Rat Model (Substantia Nigra)

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a 6-OHDA-Induced PD Model

This protocol assesses the ability of this compound to protect a human dopaminergic neuroblastoma cell line (SH-SY5Y) from 6-hydroxydopamine (6-OHDA)-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 2 hours.

  • Neurotoxin Challenge: Prepare a fresh solution of 6-OHDA in culture medium (e.g., 100 µM final concentration). Add the 6-OHDA solution to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ of this compound.

Start Start Seed Seed SH-SY5Y cells (1x10⁴/well) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with This compound (2h) Incubate1->Pretreat Challenge Add 6-OHDA (100 µM) Pretreat->Challenge Incubate2 Incubate 24h Challenge->Incubate2 MTT MTT Assay Incubate2->MTT Read Read Absorbance (570 nm) MTT->Read Analyze Analyze Data (EC₅₀) Read->Analyze End End Analyze->End

Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vivo Efficacy in a Unilateral 6-OHDA Rat Model of PD

This protocol evaluates the neuroprotective and functional effects of this compound in a 6-OHDA-lesioned rat model, which mimics the progressive loss of dopaminergic neurons in PD.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and Pargyline

  • This compound

  • Apomorphine

  • Stereotaxic apparatus

  • Apparatus for rotational behavior monitoring

Procedure:

  • Pre-treatment: Administer Desipramine (to protect noradrenergic neurons) and Pargyline (a MAO inhibitor) intraperitoneally 30 minutes before 6-OHDA injection.

  • Stereotaxic Surgery (Lesioning):

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or substantia nigra.

  • Drug Administration:

    • Beginning 24 hours post-lesion, divide rats into treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or vehicle daily (e.g., via oral gavage) for a specified period (e.g., 14-28 days).

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • At 2 weeks post-lesion, administer apomorphine (a dopamine agonist) subcutaneously.

    • Record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period. A reduction in rotations in the this compound treated group compared to vehicle indicates a therapeutic effect.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for immunohistochemistry.

    • Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification:

    • Count the number of TH-positive neurons in the substantia nigra of both hemispheres.

    • Measure the density of TH-positive fibers in the striatum.

  • Data Analysis: Compare the behavioral data and histological quantifications between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Start Start Lesion Unilateral 6-OHDA Lesion in Rats Start->Lesion Grouping Randomize into Groups (Vehicle, this compound) Lesion->Grouping Treatment Daily Dosing (e.g., 2-4 weeks) Grouping->Treatment Behavior Behavioral Testing (Apomorphine Rotations) Treatment->Behavior Euthanize Euthanasia & Brain Collection Behavior->Euthanize IHC Immunohistochemistry (TH Staining) Euthanize->IHC Quantify Quantify TH+ Neurons & Striatal Fibers IHC->Quantify Analyze Statistical Analysis Quantify->Analyze End End Analyze->End

Workflow for the in vivo 6-OHDA rat model study.

Conclusion

The provided protocols offer a robust framework for the initial characterization of a novel FGFR inhibitor, "this compound," in preclinical models of Parkinson's disease. By combining in vitro neuroprotection assays with in vivo functional and histological readouts, researchers can effectively evaluate the therapeutic potential of modulating the FGFR signaling pathway for this debilitating neurodegenerative condition.

References

Application Notes and Protocols for Fgfr-IN-7 (F1-7) In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of the novel fibroblast growth factor receptor (FGFR) inhibitor, Fgfr-IN-7 (also referred to as F1-7). The protocols are based on available preclinical data and established methodologies for similar small molecule inhibitors.

Introduction to this compound (F1-7)

This compound (F1-7) is a novel, potent, and selective small molecule inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1-4).[1] Aberrant FGFR signaling is a known driver in various malignancies, promoting tumor cell proliferation, survival, and migration.[1][2] F1-7 has demonstrated anti-tumor activity in preclinical models of colon cancer by inhibiting FGFR phosphorylation and its downstream signaling pathways, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][3] These notes provide detailed protocols for the formulation and in vivo delivery of F1-7 for efficacy studies in xenograft models.

FGFR Signaling Pathway and Mechanism of Action of this compound (F1-7)

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. F1-7 is a pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity and the subsequent activation of downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_7 This compound (F1-7) Fgfr_IN_7->FGFR Inhibition

Diagram 1: FGFR Signaling Pathway and this compound (F1-7) Inhibition.

Quantitative Data Summary

The following table summarizes the in vivo anti-tumor efficacy of F1-7 in a colon cancer xenograft model as reported in the literature.

Parameter Control Group This compound (F1-7) Treated Group Reference
Endpoint N/A2 weeks post-injection
Tumor Weight HigherSignificantly Decreased
Tumor Volume Progressive GrowthInhibited Growth
Cell Proliferation (Ki-67) HighDecreased
Apoptosis (TUNEL) LowIncreased
DNA Damage (γ-H2AX) LowIncreased

Experimental Protocols

Disclaimer: The optimal formulation for F1-7 has not been explicitly detailed in the available literature. The following protocol is a standard method for formulating poorly soluble small molecule inhibitors for intraperitoneal injection in mice and should be optimized for F1-7.

Materials:

  • This compound (F1-7) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of F1-7 powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the F1-7 powder completely. The initial volume of DMSO should be minimal (e.g., 10% of the final volume).

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Add PEG300 to the solution (e.g., 40% of the final volume) and mix thoroughly by vortexing.

  • Add Tween 80 to the solution (e.g., 5% of the final volume) and mix thoroughly.

  • Add sterile saline or PBS to reach the final desired concentration (e.g., to make up the remaining 45% of the volume).

  • The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Vortex the final solution until it is clear and homogeneous.

  • Prepare the formulation fresh on the day of administration.

Materials:

  • Human cancer cell line with known FGFR pathway activation (e.g., HCT-116 for colon cancer)

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Trypsin-EDTA

  • Matrigel® (optional, can enhance initial tumor take rate)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture HCT-116 cells in complete medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue.

  • Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

Disclaimer: The specific dosage and administration frequency for F1-7 have not been published. The following parameters are suggestions based on typical in vivo studies with FGFR inhibitors and should be determined empirically.

Procedure:

  • Dosing:

    • Based on the in vivo study with F1-7, treatment was administered for two weeks.

    • A suggested starting dose, based on other FGFR inhibitors, could be in the range of 10-50 mg/kg.

    • The control group should receive the vehicle solution only.

  • Administration:

    • Administer the formulated F1-7 or vehicle via intraperitoneal (IP) injection.

    • A typical administration frequency is once daily (q.d.).

  • Monitoring:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue to measure tumor volumes as described above.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 14 days), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Process the tumor tissue for further analysis, such as Western blotting (for p-FGFR, p-MAPK), immunohistochemistry (for Ki-67, γ-H2AX), and TUNEL assay for apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound (F1-7).

In_Vivo_Workflow cluster_prep Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Line Culture (e.g., HCT-116) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization F1_7_Prep 6. This compound (F1-7) Formulation Randomization->F1_7_Prep Administration 7. Daily IP Administration (e.g., 14 days) Randomization->Administration F1_7_Prep->Administration Monitoring 8. Monitor Tumor Volume & Body Weight Administration->Monitoring Euthanasia 9. Euthanasia & Tumor Excision Monitoring->Euthanasia Tumor_Analysis 10. Measure Tumor Weight & Volume Euthanasia->Tumor_Analysis Ex_Vivo_Analysis 11. Ex Vivo Analysis (WB, IHC, TUNEL) Tumor_Analysis->Ex_Vivo_Analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine Fgfr-IN-7 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers.[2][3] This makes FGFRs attractive targets for cancer therapy. Fgfr-IN-7 is a novel inhibitor targeting the FGFR signaling pathway. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in relevant cancer cell models.

Data Presentation: this compound Activity

The following table summarizes representative inhibitory activities of this compound against various cancer cell lines with known FGFR alterations. These values are presented as half-maximal inhibitory concentrations (IC50), which indicate the concentration of the inhibitor required to reduce a biological process by 50%.

Cell LineCancer TypeFGFR AlterationAssay TypeThis compound IC50 (nM)
H1581Lung CancerFGFR1 AmplificationProliferation150
KATO IIIGastric CancerFGFR2 AmplificationProliferation85
RT-112Bladder CancerFGFR3 Fusion (FGFR3-TACC3)Proliferation50
H1581Lung CancerFGFR1 Amplificationp-FGFR (Tyr653/654)75
KATO IIIGastric CancerFGFR2 Amplificationp-FRS2α (Tyr196)40
RT-112Bladder CancerFGFR3 Fusion (FGFR3-TACC3)p-ERK1/2 (Thr202/Tyr204)60

Signaling Pathway and Inhibition

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[4] this compound is designed to inhibit this signaling cascade by blocking the kinase activity of FGFR.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits Autophosphorylation

Figure 1: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., H1581, KATO III, RT-112)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Workflow:

Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Fix and stain with Crystal Violet D->E F Solubilize dye E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the Cell Proliferation Assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

  • Wash the plate with water until the excess stain is removed and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Western Blot Analysis of FGFR Pathway Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR and its downstream effectors.

Materials:

  • Cancer cell lines with relevant FGFR alterations

  • Complete growth medium and serum-free medium

  • This compound

  • FGF ligand (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-FRS2α (Tyr196), anti-FRS2α, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Logical Relationship of the Assay:

Western_Blot_Logic cluster_treatment Cell Treatment cluster_analysis Analysis A Serum starve cells B Pre-treat with this compound A->B C Stimulate with FGF ligand B->C D Lyse cells and quantify protein C->D E Perform SDS-PAGE and Western Blot D->E F Probe with phospho-specific and total protein antibodies E->F G Detect and quantify band intensity F->G

Figure 3: Logical Flow of the Western Blotting Experiment.

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum starve the cells for 16-24 hours in a serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The described cell-based assays provide a robust framework for evaluating the activity of this compound. The proliferation assay offers a direct measure of the inhibitor's anti-cancer efficacy, while the Western blot analysis provides mechanistic insights into its ability to modulate the FGFR signaling pathway. Together, these methods are essential for the preclinical characterization of novel FGFR inhibitors and for advancing our understanding of their therapeutic potential.

References

Application Notes and Protocols for Fgfr-IN-7 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] The FGFR family consists of four members, FGFR1, FGFR2, FGFR3, and FGFR4, which share a conserved intracellular tyrosine kinase domain.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, has been implicated as a key driver in the development and progression of numerous cancers, including urothelial, breast, endometrial, and lung cancers.[3] This makes the FGFRs attractive targets for the development of novel cancer therapeutics.

Fgfr-IN-7 is a potent and selective small-molecule inhibitor of the FGFR family of kinases. These application notes provide an overview of the use of this compound in high-throughput screening (HTS) for the identification and characterization of FGFR-dependent cancer cells and for the discovery of novel FGFR inhibitors. Detailed protocols for biochemical and cell-based assays are provided to guide researchers in utilizing this compound as a tool compound in their drug discovery efforts.

Mechanism of Action

This compound, as a representative FGFR inhibitor, acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of the FGFRs. This binding prevents the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the activation of downstream signaling pathways. The primary signaling cascades inhibited by this compound include the Ras-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

Data Presentation

The following tables summarize the inhibitory activity of several well-characterized FGFR inhibitors, which can be used as a reference for a compound like this compound.

Table 1: Biochemical Potency of Representative FGFR Inhibitors

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)VEGFR2 (IC50, nM)Reference
PD173074211002>10000160
TKI-258 (Dovitinib)8914210
AZD45470.22.51.816524
BGJ398 (Infigratinib)0.91.4160190
JNJ-42756493 (Erdafitinib)1.22.53.0289>10000

Table 2: Cellular Activity of Representative FGFR Inhibitors in FGFR-Dependent Cell Lines

Cell LineCancer TypeDriving FGFR AlterationPD173074 (IC50, nM)TKI-258 (IC50, nM)Reference
RT112Urothelial CarcinomaFGFR3 Overexpression13120
MGH-U3Urothelial CarcinomaFGFR3-TACC3 Fusion28210
KMS-11Multiple MyelomaFGFR3 (t(4;14))-15
SNU-16Gastric CancerFGFR2 Amplification-10
KATO-IIIGastric CancerFGFR2 Amplification-25

Experimental Protocols

Biochemical Assay: In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against FGFR family members.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates, white

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the FGFR kinase and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Cell Proliferation Assay

This protocol describes a cell-based assay to evaluate the anti-proliferative effect of this compound on cancer cell lines with known FGFR alterations.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, KATO-III for FGFR2 amplification; RT112, MGH-U3 for FGFR3 alterations)

  • Appropriate cell culture medium and supplements

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well or 384-well clear-bottom, white-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plates to equilibrate to room temperature.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT P AKT->Nucleus DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by this compound.

HTS_Workflow cluster_screening High-Throughput Screening Workflow cluster_followup Hit Follow-up plate_prep Plate Preparation (e.g., Cell Seeding or Enzyme/Substrate Coating) compound_add Compound Addition (Library Compounds, this compound as control) plate_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout (e.g., Luminescence, Fluorescence) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_confirmation Hit Confirmation (Re-testing) data_analysis->hit_confirmation dose_response Dose-Response Curve (IC50 Determination) hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: High-Throughput Screening Workflow for FGFR Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fgfr-IN-7 Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals who are not observing the expected neuroprotective effect of Fgfr-IN-7 in their experiments.

FAQs: Understanding this compound and Neuroprotection

Q1: What is this compound and what is its reported activity?

A1: this compound is described by chemical suppliers as a potent, orally active, and blood-brain barrier (BBB) penetrating Fibroblast Growth Factor Receptor (FGFR) modulator. Importantly, it is reported to exhibit neuroprotective activity. If you are not observing a neuroprotective effect, this guide is intended to help you troubleshoot potential experimental reasons for this discrepancy.

Q2: Which FGFR subtype is most relevant for neuroprotection?

A2: FGFR1 is the most abundant FGF receptor in the nervous system and is predominantly expressed in neurons.[1] Its signaling is critical for the formation, survival, and migration of neurons.[2] FGFR2 and FGFR3 are also expressed in the nervous system, with roles in both neurons and glial cells, and have been implicated in neuronal survival and differentiation.[1][3] The specific FGFR subtype(s) targeted by this compound and their relative contribution to neuroprotection in your specific model system are critical considerations.

Q3: What are the key signaling pathways downstream of FGFR activation that mediate neuroprotection?

A3: Upon activation, FGFRs trigger several downstream signaling cascades crucial for neuronal survival. These include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways regulate gene expression to control cell proliferation, differentiation, and apoptosis. The neuroprotective functions of FGFs are often linked to the inhibition of cell death pathways.[1]

Q4: What are some common in vitro models for assessing neuroprotection?

A4: Common in vitro models involve exposing neuronal cell cultures to a neurotoxic stimulus to induce cell death. The neuroprotective agent is then added to see if it can prevent this cell death. Examples of neurotoxic stimuli include:

  • Oxidative stress: hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)

  • Excitotoxicity: glutamate, N-methyl-D-aspartate (NMDA)

  • Protein aggregation: amyloid-beta (Aβ) peptides

  • Growth factor withdrawal: serum deprivation

Troubleshooting Guide: this compound Not Showing Neuroprotective Effect

This guide is designed to help you identify potential issues in your experimental setup that may be preventing you from observing the neuroprotective effects of this compound.

Issue 1: Sub-optimal Assay Conditions

If you are not observing a neuroprotective effect, the first step is to critically evaluate your assay conditions.

Potential Cause Troubleshooting Steps
Inappropriate this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound. Concentrations that are too low may be ineffective, while very high concentrations could be toxic.
Incorrect Timing of Treatment Optimize the timing of this compound administration. Should it be a pre-treatment, co-treatment with the neurotoxin, or post-treatment? The optimal timing will depend on the mechanism of neurotoxicity.
Compound Instability or Insolubility Ensure that this compound is fully dissolved in a compatible solvent (e.g., DMSO) and is stable in your culture medium for the duration of the experiment. Visually inspect for any precipitation.
Neurotoxic Insult Too Severe If the concentration or duration of the neurotoxic stimulus is too high, it may cause overwhelming cell death that cannot be rescued by a neuroprotective agent. Titrate the neurotoxin to induce a partial, but significant, level of cell death (e.g., 50-70%).
Cell Line or Primary Neuron Health Ensure your cells are healthy, within a low passage number, and growing optimally before starting the experiment. Stressed or unhealthy cells may not respond appropriately to treatment.
Issue 2: Assay-Specific Problems

The method you use to measure neuroprotection is critical. Below are troubleshooting tips for common assays.

Assay Type Potential Cause Troubleshooting Steps
MTT/MTS Assay Interference with Mitochondrial Function: this compound might interfere with the metabolic activity of the cells, which is what this assay measures, without affecting cell viability.Corroborate your findings with a different type of assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or apoptosis (TUNEL assay).
LDH Assay Delayed Cell Death: The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity. If this compound is delaying, but not preventing, cell death, you may not see an effect at earlier time points.Perform a time-course experiment to measure LDH release at multiple time points after the neurotoxic insult.
TUNEL Assay Non-Apoptotic Cell Death: The TUNEL assay specifically detects DNA fragmentation associated with apoptosis. If the neurotoxin in your model induces a different form of cell death (e.g., necrosis), this assay will not be informative.Characterize the mode of cell death in your model using other methods, such as Annexin V/Propidium Iodide staining, to distinguish between apoptosis and necrosis.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to attach overnight.

  • Pre-treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Expected Outcome (Representative Data) Control Neurotoxin Neurotoxin + this compound (Effective)
Absorbance at 570 nm 1.0 ± 0.10.4 ± 0.050.8 ± 0.1
Cell Viability (%) 100%40%80%
LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).

Expected Outcome (Representative Data) Spontaneous Release (Control) Maximum Release (Lysis) Neurotoxin Neurotoxin + this compound (Effective)
Absorbance at 490 nm 0.2 ± 0.021.5 ± 0.11.0 ± 0.10.4 ± 0.05
Cytotoxicity (%) 0%100%62%15%
TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture on Coverslips: Plate cells on sterile glass coverslips and treat as described in the MTT assay.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Use a commercial TUNEL assay kit. Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Visualization: Mount the coverslips on microscope slides and visualize the fluorescently labeled cells using a fluorescence microscope.

Expected Outcome (Representative Data) Control Neurotoxin Neurotoxin + this compound (Effective)
% TUNEL-positive cells <5%50-60%10-20%

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Transcription Gene Transcription (Survival, Growth, Differentiation) Nucleus->Transcription Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment with this compound (Dose-response) start->treatment induction Induction of Neurotoxicity (e.g., H₂O₂, 6-OHDA, Aβ) treatment->induction incubation Incubation (Time-course) induction->incubation assay Cell Viability/Cytotoxicity Assay (MTT, LDH, TUNEL) incubation->assay analysis Data Analysis (% Viability, % Cytotoxicity) assay->analysis end End: Assess Neuroprotection analysis->end Troubleshooting_Tree start No Neuroprotective Effect Observed q1 Are assay controls working correctly? (Positive and negative controls) start->q1 a1_yes Yes q1->a1_yes a1_no Troubleshoot assay reagents and protocol q1->a1_no q2 Is the this compound concentration optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Perform dose-response curve q2->a2_no q3 Is the timing of treatment appropriate? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Test pre-, co-, and post-treatment q3->a3_no q4 Is the neurotoxic insult too severe? a3_yes->q4 a4_yes Titrate neurotoxin concentration/duration q4->a4_yes a4_no No q4->a4_no q5 Is the chosen assay appropriate for the cell death mechanism? a4_no->q5 a5_yes Yes q5->a5_yes a5_no Use an alternative assay (e.g., LDH if necrosis, TUNEL if apoptosis) q5->a5_no end Consider cell line specific effects or compound inactivity in this model a5_yes->end

References

Fgfr-IN-7 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Fgfr-IN-7 in aqueous solutions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A solubility of up to 10 mM in DMSO has been reported. For best results, use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous solutions is not recommended. Like many kinase inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous environments. Attempting to dissolve it directly in buffers or media will likely result in poor solubility and precipitation. The proper method is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous solution.

Q4: What are the potential consequences of this compound precipitation in my experiment?

A4: Precipitation of this compound can lead to several experimental issues, including:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.

  • Cellular Toxicity: Particulate matter can be toxic to cells, independent of the pharmacological effects of the inhibitor.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving optical measurements or imaging.

Solubility Data

CompoundSolventMaximum Solubility
This compoundDMSO10 mM

Troubleshooting Guide: this compound Precipitation

This guide addresses common precipitation issues encountered when diluting this compound stock solutions into aqueous buffers or cell culture media.

Issue 1: A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).

  • Potential Cause A: High Final DMSO Concentration. While DMSO is an excellent solvent for this compound, high concentrations of it in the final aqueous solution can cause the compound to precipitate.

    • Solution: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.5% and not exceeding 1%.

  • Potential Cause B: Rapid Change in Solvent Polarity. Adding a concentrated DMSO stock directly into a large volume of aqueous buffer creates a rapid shift in solvent polarity, which can cause the hydrophobic compound to crash out of solution.

    • Solution: Employ a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the stock into a smaller volume of the aqueous buffer, mix thoroughly, and then add this to the final volume.

  • Potential Cause C: Low Temperature of the Aqueous Buffer. Diluting the DMSO stock into a cold aqueous buffer can decrease the solubility of this compound.

    • Solution: Pre-warm the aqueous buffer to room temperature or 37°C before adding the this compound stock solution.

Issue 2: The solution appears cloudy or a precipitate forms in my cell culture media after adding this compound.

  • Potential Cause A: Interaction with Media Components. Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with the compound and reduce its solubility.

    • Solution: Add the this compound stock solution to the media slowly and with gentle but thorough mixing. Pre-warming the media to 37°C can also help.

  • Potential Cause B: Serum Concentration. Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free or low-serum media, the likelihood of precipitation may increase.

    • Solution: If your experimental design allows, consider if a small amount of serum could be tolerated. If not, you may need to further optimize your dilution strategy, such as using a more gradual serial dilution.

  • Potential Cause C: pH of the Media. The pH of the cell culture media can influence the charge state and solubility of the compound.

    • Solution: Ensure your cell culture media is properly buffered and at the correct pH before adding the inhibitor.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 485.52 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL). Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution check_dmso Check Final DMSO Concentration start->check_dmso check_dilution Review Dilution Method check_dmso->check_dilution < 1% lower_dmso Lower Final DMSO Concentration to < 0.5% check_dmso->lower_dmso > 1% check_temp Check Buffer Temperature check_dilution->check_temp Serial Dilution Used use_serial Use Serial Dilution Method check_dilution->use_serial Single Step Dilution check_media Working with Cell Culture Media? check_temp->check_media Buffer was Pre-warmed warm_buffer Pre-warm Buffer to RT or 37°C check_temp->warm_buffer Buffer was Cold media_issues Check Media Components (Serum, pH) check_media->media_issues Yes end_point Issue Resolved check_media->end_point No lower_dmso->end_point use_serial->end_point warm_buffer->end_point optimize_media Optimize Media Conditions (e.g., slow addition, mixing) media_issues->optimize_media Potential Interaction optimize_media->end_point

Caption: Troubleshooting workflow for this compound precipitation.

Simplified FGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Fgfr_IN_7 This compound Fgfr_IN_7->Dimerization Inhibits Cellular_Response Cellular Responses (Proliferation, Survival, etc.) RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Fgfr-IN-7 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr-IN-7 in Western blot analyses. The information is designed to assist in obtaining clear and reliable results for assessing the inhibition of Fibroblast Growth Factor Receptor (FGFR) signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of FGFR tyrosine kinases. It binds to the ATP-binding pocket within the intracellular kinase domain of the FGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[1][2]

Q2: How does this compound's mechanism of action translate to Western blot results?

A2: In a Western blot experiment, successful inhibition by this compound will be observed as a dose-dependent decrease in the signal from a phospho-specific FGFR antibody (e.g., p-FGFR Tyr653/654).[3] This should be accompanied by a relatively unchanged signal for the total FGFR protein, which serves as a loading control.[1]

Q3: What are the key downstream signaling pathways affected by this compound?

A3: The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, which activates downstream pathways like the RAS-MAPK and PI3K-AKT cascades. This compound inhibits the initial autophosphorylation, thereby blocking these subsequent signaling events.

Q4: What are potential off-target effects of kinase inhibitors like this compound?

A4: While this compound is designed to be selective, like many kinase inhibitors, it may have off-target effects. These can arise from the inhibitor binding to other kinases with similar ATP-binding pockets. If you observe unexpected cellular phenotypes or changes in unrelated signaling pathways, it may be indicative of off-target activity. Comparing results with other FGFR inhibitors or using rescue experiments can help to dissect on-target versus off-target effects.

Troubleshooting Guide

Problem 1: Weak or No Signal for Phospho-FGFR
Potential Cause Recommended Solution
Insufficient this compound Treatment Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Low Protein Expression Ensure you are using a cell line with detectable levels of FGFR. If the target protein is known to have low expression, you may need to increase the amount of protein loaded onto the gel.
Ineffective Primary Antibody Use a phospho-specific FGFR antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and incubation conditions. Consider performing a dot blot to confirm antibody activity.
Suboptimal Antibody Incubation Extend the primary antibody incubation time (e.g., overnight at 4°C). Ensure the antibody is diluted in an appropriate buffer (e.g., 5% BSA in TBST).
Endogenous Phosphatase Activity Always include phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation status of your target protein.
Problem 2: High Background on the Western Blot
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Note that for phospho-specific antibodies, BSA is often preferred over milk as milk contains phosphoproteins that can cause non-specific binding.
Inadequate Washing Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
Membrane Handling Handle the membrane with clean forceps and ensure it does not dry out at any stage of the blotting process.
Problem 3: Non-Specific Bands
Potential Cause Recommended Solution
Primary Antibody Lacks Specificity Use a highly specific monoclonal antibody if available. You can perform a peptide block to confirm the specificity of your antibody.
Protein Degradation Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly on ice to prevent protein degradation, which can result in smaller, non-specific bands.
Secondary Antibody Cross-Reactivity Ensure your secondary antibody is specific for the host species of your primary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.

Quantitative Data Presentation

The following table provides a representative example of quantitative data from a dose-response experiment using this compound.

This compound Concentration (nM)p-FGFR (Normalized Intensity)Total FGFR (Normalized Intensity)
0 (Vehicle)1.001.00
10.851.02
100.520.98
1000.151.01
10000.050.99

Note: Data is for illustrative purposes and should be generated empirically for your specific experimental conditions. Normalized intensity is calculated by dividing the band intensity of the protein of interest by the band intensity of a loading control (e.g., β-actin or GAPDH), and then normalizing to the vehicle-treated control.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cell line with known FGFR expression (e.g., a cancer cell line with an FGFR amplification or fusion) at an appropriate density and allow cells to adhere overnight.

  • Starvation (Optional): For some cell lines, serum starvation for 4-6 hours prior to treatment can reduce basal levels of pathway activation.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium. Include a vehicle-only control (DMSO). Treat the cells for the desired time (e.g., 2, 6, or 24 hours).

  • Ligand Stimulation (Optional): If studying ligand-induced phosphorylation, add a recombinant FGF ligand (e.g., FGF1 or FGF2) for a short period (e.g., 15-30 minutes) before cell lysis.

Western Blot Protocol
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FGFR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To probe for total FGFR, the membrane can be stripped and re-probed.

    • Quantify band intensities using densitometry software and normalize the p-FGFR signal to the total FGFR signal or a loading control.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding p-FGFR p-FGFR (Autophosphorylation) FGFR->p-FGFR Dimerization & Autophosphorylation RAS_MAPK RAS-MAPK Pathway p-FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway p-FGFR->PI3K_AKT This compound This compound This compound->p-FGFR Inhibition Cell_Response Cell Proliferation, Survival, etc. RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Troubleshooting This compound Western Blot Troubleshooting Workflow cluster_solutions1 Solutions for Weak/No Signal cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for Non-specific Bands Start Start Western Blot Problem Problem with Result? Start->Problem No_Signal Weak or No p-FGFR Signal Problem->No_Signal Yes High_Background High Background Problem->High_Background Yes Nonspecific_Bands Non-specific Bands Problem->Nonspecific_Bands Yes Good_Result Clear & Expected Result Problem->Good_Result No Optimize_Inhibitor Optimize this compound Concentration/Time No_Signal->Optimize_Inhibitor Check_Antibody Validate p-FGFR Antibody (Dilution, Incubation) No_Signal->Check_Antibody Add_Inhibitors Use Phosphatase/ Protease Inhibitors No_Signal->Add_Inhibitors Optimize_Blocking Optimize Blocking (Time, Agent) High_Background->Optimize_Blocking Increase_Washes Increase Wash Steps High_Background->Increase_Washes Titrate_Antibodies Titrate Primary/ Secondary Antibodies High_Background->Titrate_Antibodies Check_Antibody_Specificity Check Antibody Specificity (Monoclonal, Peptide Block) Nonspecific_Bands->Check_Antibody_Specificity Prevent_Degradation Prevent Protein Degradation Nonspecific_Bands->Prevent_Degradation

References

Fgfr-IN-7 inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vivo results with the novel FGFR inhibitor, this compound (also described in the literature as F1-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It belongs to the chemical class of pyrrolo[2,3-b]pyrazine derivatives. Its mechanism of action is to competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways. This ultimately leads to the suppression of tumor cell proliferation and survival in cancers with aberrant FGFR signaling.

Q2: I am observing high variability in tumor growth inhibition in my in vivo studies. What are the potential causes?

Inconsistent in vivo efficacy is a common challenge with small molecule kinase inhibitors. The primary factors to consider for this compound are:

  • Compound Solubility and Stability: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is likely to be low. Inadequate dissolution or precipitation of the compound upon injection can lead to variable drug exposure. The stability of the compound in the chosen vehicle and under storage conditions should also be considered.

  • Formulation and Administration: The method of formulation and the administration technique are critical. Inconsistent suspension or improper injection can result in significant variations in the delivered dose.

  • Animal Model and Tumor Heterogeneity: The specific tumor model used, its level of FGFR activation, and inter-animal variability in metabolism and tumor biology can all contribute to inconsistent results.

  • Off-Target Effects: While the primary targets of this compound are FGFRs, off-target kinase inhibition could lead to unexpected biological effects that may influence tumor growth. The complete off-target profile of this compound is not publicly available.

Q3: What is the recommended solvent and formulation for in vivo studies with this compound?

While the specific formulation used in the initial publication of F1-7 (this compound) was not detailed, a common approach for poorly soluble kinase inhibitors for intraperitoneal (IP) injection in mice involves a multi-component vehicle system. A typical starting point would be a formulation containing DMSO to solubilize the compound, which is then diluted with a vehicle such as a solution of polyethylene glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and finally a sterile aqueous solution like saline or PBS to achieve the final desired concentration and injection volume. It is crucial to perform small-scale solubility and stability tests of your specific batch of this compound in the chosen vehicle before preparing the bulk formulation for your study.

Q4: How can I assess if my this compound is active and engaging its target in vivo?

To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor samples from treated and control animals at various time points after dosing and analyzing the phosphorylation status of FGFR and its downstream effectors. A significant reduction in phosphorylated FGFR (p-FGFR) and key downstream signaling proteins like p-FRS2, p-ERK, and p-AKT would indicate that this compound is reaching the tumor and inhibiting its target.

Troubleshooting Guides

Issue 1: No or Weak Anti-Tumor Efficacy
Potential Cause Troubleshooting Steps
Poor Compound Solubility/Stability - Visually inspect the final formulation for any precipitation. - Prepare fresh formulations for each injection. - Consider alternative vehicle components to improve solubility (e.g., different PEGs, use of cyclodextrins). - If possible, analyze the concentration of this compound in the formulation before injection.
Inadequate Dosing - Verify the calculations for the dose and concentration of your formulation. - Consider performing a dose-response study to determine the optimal efficacious dose in your model.[1]
Suboptimal Administration - Ensure proper intraperitoneal injection technique to avoid accidental injection into other tissues. - Standardize the injection volume and timing across all animals.
Low FGFR Activation in Tumor Model - Confirm the expression and activation status of FGFRs in your tumor cell line or patient-derived xenograft (PDX) model via Western blot or immunohistochemistry (IHC).
Rapid Metabolism/Clearance - If available, perform pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your animal model.
Issue 2: High Toxicity or Animal Death
Potential Cause Troubleshooting Steps
Vehicle Toxicity - Run a control group of animals treated with the vehicle alone to assess its tolerability. - High concentrations of DMSO can be toxic; aim for a final DMSO concentration of less than 10% in the injected volume.[2]
On-Target Toxicity - FGFR inhibition can lead to on-target toxicities such as hyperphosphatemia.[3] Monitor serum phosphate levels. - Consider reducing the dose or the frequency of administration.
Off-Target Toxicity - As the off-target profile of this compound is not fully characterized, unexpected toxicities may arise from inhibition of other kinases. Detailed observation of clinical signs in the animals is crucial.
Compound Precipitation - Precipitation of the compound in the peritoneal cavity can cause local irritation and inflammation, leading to toxicity. Ensure the compound is fully dissolved or forms a stable suspension in the vehicle.

Data Presentation

Table 1: In Vitro Potency of this compound (F1-7)
TargetIC50 (nM)
FGFR110
FGFR221
FGFR350
FGFR44.4

Data extracted from a study by Wang et al. (2022).[1]

Table 2: In Vivo Anti-Tumor Activity of this compound (F1-7) in a Colon Cancer Xenograft Model
Treatment GroupDoseAdministration RouteTumor Growth Inhibition
Vehicle Control-Intraperitoneal-
This compound (F1-7)25 mg/kgIntraperitonealSignificant
This compound (F1-7)50 mg/kgIntraperitonealSignificant

Summary of findings from a study by Wang et al. (2022).[1]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol is a general guideline based on the published study on F1-7 and common practices for xenograft studies.

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 colon cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation (Example):

    • Note: The exact formulation for F1-7 was not published. This is a general example for a poorly soluble compound.

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).

    • For a 25 mg/kg dose in a 20g mouse (0.5 mg dose), dilute the stock solution. For example, take 10 µL of the 50 mg/mL stock and add it to 90 µL of a vehicle solution (e.g., 40% PEG300, 5% Tween 80 in saline). This results in a 10% DMSO final formulation.

    • The final injection volume is typically 100-200 µL.

    • It is critical to test the solubility and stability of this compound in the chosen vehicle system before starting the in vivo experiment.

  • Administration: Administer this compound or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 14-21 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).

Protocol 2: Western Blot for Pharmacodynamic Markers
  • Sample Preparation: Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival, Angiogenesis) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->RAF Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.

References

Technical Support Center: Managing Fgfr-IN-7 and Other FGFR Inhibitor-Associated Toxicities in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with FGFR inhibitors in animal models?

A1: Based on preclinical and clinical studies of various FGFR inhibitors, the most common on-target toxicities stem from the inhibition of FGFR signaling in healthy tissues.[1][2][3] These often manifest as:

  • Hyperphosphatemia: Elevated serum phosphate levels are a hallmark of FGFR1 inhibition.[3]

  • Ocular Toxicities: Dry eyes and corneal disorders can occur.[1]

  • Dermatologic Issues: Skin dryness, rash, and alopecia have been reported.

  • Gastrointestinal Toxicities: Diarrhea and mucositis are common, particularly with inhibitors that also target FGFR4.

  • Elevated Liver Enzymes: Some FGFR inhibitors have been associated with hepatotoxicity.

Q2: How can I proactively monitor for these toxicities in my animal studies?

A2: A comprehensive monitoring plan is crucial. This should include:

  • Regular Clinical Observations: Daily monitoring for changes in behavior, appetite, weight, and signs of distress.

  • Serum Biochemistry: Weekly or bi-weekly blood sample analysis for phosphate, calcium, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

  • Ophthalmological Examinations: Regular examinations by a trained veterinarian or technician.

  • Dermatological Assessments: Visual inspection of the skin and fur.

  • Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a full histopathological examination of key organs (liver, kidney, eyes, skin, gastrointestinal tract) should be performed.

Q3: Are there any strategies to reduce the toxicity of an FGFR inhibitor without compromising its efficacy?

A3: Yes, several strategies can be employed:

  • Dose Optimization: Conduct thorough dose-finding studies to identify the maximum tolerated dose (MTD) and the minimum effective dose.

  • Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery of normal physiological functions and reduce cumulative toxicity.

  • Supportive Care: Proactively manage side effects. For example, provide lubricating eye drops for dry eyes or dietary modifications for diarrhea.

  • Formulation Optimization: The vehicle used to formulate the inhibitor for in vivo administration can impact its absorption, distribution, and potential for local irritation. Experiment with different biocompatible formulations.

  • Combination Therapy: In some instances, combining the FGFR inhibitor with another agent may allow for a dose reduction of the FGFR inhibitor while maintaining or enhancing anti-tumor efficacy.

Troubleshooting Guides

Issue 1: Severe Hyperphosphatemia Observed in a Mouse Cohort
Potential Cause Troubleshooting Step Experimental Protocol
On-target FGFR1 inhibition 1. Confirm Serum Phosphate Levels: Immediately collect blood samples to confirm the severity of hyperphosphatemia. 2. Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose of the FGFR inhibitor. 3. Dietary Modification: Switch to a low-phosphate diet. 4. Phosphate Binders: Consider administration of phosphate binders if hyperphosphatemia is severe and persistent.Protocol for Managing Hyperphosphatemia: 1. Collect blood via tail vein or submandibular bleed for serum phosphate analysis. 2. If phosphate levels are >7 mg/dL, pause dosing for 2-3 days. 3. Re-measure phosphate levels. If they have normalized, restart the inhibitor at a 25-50% lower dose. 4. If a low-phosphate diet is implemented, ensure it meets the nutritional needs of the animals. 5. If using phosphate binders (e.g., sevelamer), consult with a veterinarian for appropriate dosing and administration route for the animal model.
Issue 2: Significant Weight Loss and Diarrhea in Treated Animals
Potential Cause Troubleshooting Step Experimental Protocol
FGFR4 inhibition or general GI toxicity 1. Assess Dehydration: Check for signs of dehydration (e.g., skin tenting). 2. Dose Modification: Reduce the dose of the FGFR inhibitor. 3. Supportive Care: Administer subcutaneous fluids for dehydration and provide a more palatable and easily digestible diet. 4. Anti-diarrheal Medication: Consider the use of loperamide, but consult with a veterinarian for appropriate dosing.Protocol for Managing Gastrointestinal Toxicity: 1. Monitor body weight daily. If weight loss exceeds 15-20% of baseline, consider euthanasia. 2. For diarrhea, assess stool consistency daily. 3. Administer 0.5-1.0 mL of sterile saline subcutaneously once or twice daily to combat dehydration. 4. Switch to a soft, high-calorie, low-fat diet. 5. If using loperamide, a typical dose for mice is 1-5 mg/kg, administered orally. Always start with the lowest dose and monitor for effect.

Data Summary

Table 1: Common Toxicities of Selected FGFR Inhibitors (from Clinical and Preclinical Data)

ToxicityErdafitinibPemigatinibInfigratinibGeneral Management in Animal Models
Hyperphosphatemia High incidenceHigh incidenceModerate incidenceDose reduction/interruption, low-phosphate diet
Diarrhea Moderate incidenceHigher incidenceLower incidenceDose reduction, supportive care (fluids, diet), anti-diarrheals
Stomatitis/Mucositis CommonCommonCommonSoft food, dose reduction
Ocular Toxicity (Dry Eyes) CommonCommonCommonLubricating eye drops
Alopecia CommonCommonCommonGenerally resolves after treatment cessation

Note: The incidence and severity of these toxicities are dose-dependent.

Visualizations

Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Fgfr_IN_7 Fgfr-IN-7 Fgfr_IN_7->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Toxicity_Management_Workflow start Start Animal Study (this compound Administration) monitoring Daily Clinical Monitoring (Weight, Behavior, etc.) start->monitoring toxicity_observed Toxicity Observed? monitoring->toxicity_observed no_toxicity Continue Dosing and Monitoring toxicity_observed->no_toxicity No assess_severity Assess Severity (e.g., Serum Biochemistry) toxicity_observed->assess_severity Yes no_toxicity->monitoring mild_toxicity Mild Toxicity assess_severity->mild_toxicity supportive_care Implement Supportive Care (e.g., Diet Change, Eye Drops) mild_toxicity->supportive_care Yes severe_toxicity Severe Toxicity mild_toxicity->severe_toxicity No supportive_care->monitoring dose_modification Dose Reduction or Interruption severe_toxicity->dose_modification end_study End Study / Euthanasia severe_toxicity->end_study If Unresolved dose_modification->monitoring

Caption: Experimental workflow for monitoring and managing this compound toxicity in animal models.

References

Fgfr-IN-7 unexpected cell morphology changes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes, particularly focusing on changes in cell morphology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Infigratinib)?

A1: this compound, also known as Infigratinib, is a selective, ATP-competitive, small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFRs), primarily targeting FGFR1, FGFR2, and FGFR3.[1] In cancer cells with aberrant FGFR signaling due to gene fusions, amplifications, or mutations, Infigratinib binds to the ATP-binding pocket of the receptor.[1] This action inhibits the autophosphorylation of the receptor, subsequently blocking downstream signaling pathways.[2][3] The primary pathways affected are the RAS-MAPK, PI3K-AKT, and PLCγ signaling cascades, which are crucial for cell proliferation, survival, differentiation, and migration.[2]

Q2: What are the expected cellular effects of this compound treatment?

A2: By inhibiting the FGFR signaling pathways, this compound is expected to impede tumor cell proliferation, angiogenesis, and survival. In some cancer cell lines, treatment with this compound may lead to an increase in the number of rounded cells. Furthermore, it has been observed to induce differentiation in certain tumor models, which can be identified by alterations in cell size and nuclear morphology.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. Some first-generation FGFR inhibitors have been known to target other tyrosine kinases such as VEGFR and PDGFR. Common adverse events observed in clinical settings, which may reflect on- or off-target effects, include hyperphosphatemia, asthenia, and dry mouth.

Troubleshooting Guide: Unexpected Cell Morphology Changes

Unexpected alterations in cell morphology are a common challenge in cell-based assays. This guide provides a structured approach to identifying and resolving these issues when working with this compound.

Initial Assessment

Problem: After treatment with this compound, my cells exhibit unexpected morphological changes (e.g., excessive rounding, detachment, elongation, granularity) that are not consistent with the expected phenotype.

Initial Questions:

  • Is the morphology change reproducible? Inconsistent results may point to issues with experimental setup or reagents.

  • What is the dose-response relationship? Does the severity of the morphological change correlate with the concentration of this compound?

  • What is the time course of the change? When do the morphological changes first appear and how do they progress over time?

Potential Causes and Troubleshooting Steps
Potential Cause Troubleshooting Steps
Cytotoxicity 1. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your morphology assessment. 2. Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to find a concentration and duration that minimizes cell death while still achieving the desired FGFR inhibition. 3. Apoptosis Analysis: Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the morphological changes are part of the apoptotic process.
Off-Target Effects 1. Titrate Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 2. Use a structurally different FGFR inhibitor: Compare the morphological phenotype with another selective FGFR inhibitor to see if the effect is specific to this compound. 3. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by co-treatment with an inhibitor of that off-target.
Experimental Variability 1. Cell Line Integrity: Ensure you are using low-passage, authenticated cell lines to avoid issues with genetic drift and phenotypic instability. 2. Seeding Density: Optimize and maintain a consistent cell seeding density to ensure a uniform monolayer. 3. Plate Coating: If cells are detaching, consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to improve adhesion. 4. Reagent Preparation: Prepare fresh drug dilutions for each experiment and ensure proper storage of stock solutions.
Cell Culture Conditions 1. Environmental Control: Ensure consistent temperature, humidity, and CO2 levels in the incubator. 2. Media and Supplements: Use consistent batches of media and supplements. Changes in serum lots can sometimes affect cell morphology. 3. Contamination: Regularly check for mycoplasma and other microbial contamination.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cell Morphology using High-Content Imaging (HCI)

This protocol outlines a general workflow for quantifying morphological changes.

  • Cell Seeding: Seed cells in a multi-well imaging plate at a pre-optimized density to ensure a sub-confluent monolayer at the time of imaging.

  • Drug Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Include a positive control if available.

  • Staining: At the desired time point, fix the cells and stain with fluorescent dyes to visualize cellular components. A common combination is a nuclear stain (e.g., DAPI) and a whole-cell stain (e.g., CellMask).

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Image Analysis: Use image analysis software to segment the images to identify individual cells and nuclei. Quantify various morphological parameters for each cell.

  • Data Analysis: Export the quantitative data and perform statistical analysis to identify significant differences between treated and control cells.

Table 1: Key Morphological Parameters for Quantitative Analysis

Parameter Description
Cell Area The total area of the cell.
Perimeter The length of the cell's outer boundary.
Circularity A measure of roundness (a perfect circle has a circularity of 1).
Aspect Ratio The ratio of the major axis to the minor axis, indicating elongation.
Nuclear Size/Intensity The area and fluorescence intensity of the nucleus.
Texture Measures of the smoothness or granularity of the cytoplasm or nucleus.

Visualizations

Signaling Pathways

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Fgfr_IN_7 This compound Fgfr_IN_7->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cell Morphology Observed Reproducibility Check Reproducibility Start->Reproducibility Dose_Time Dose-Response & Time-Course Analysis Reproducibility->Dose_Time Reproducible Experimental_Variability Review Experimental Protocol Reproducibility->Experimental_Variability Not Reproducible Viability Assess Cell Viability (e.g., MTT, LDH) Dose_Time->Viability Viability->Dose_Time High Cytotoxicity HCI Quantitative Morphology (High-Content Imaging) Viability->HCI Viability Acceptable Off_Target Investigate Off-Target Effects HCI->Off_Target Off_Target->Experimental_Variability Phenotype is this compound Specific Conclusion Identify Cause & Refine Experiment Off_Target->Conclusion Off-Target Effect Identified Optimize Optimize Protocol (Seeding, Coating, etc.) Experimental_Variability->Optimize Optimize->Conclusion

Caption: A workflow for troubleshooting unexpected cell morphology changes.

Logical Relationships

Logical_Relationships Observation Unexpected Morphology Cause Potential Causes Cytotoxicity Cytotoxicity Off_Target Off-Target Effects Variability Experimental Variability Dose_Response Dose-Response Cytotoxicity->Dose_Response Off_Target->Dose_Response Alternative_Inhibitor Use Alternative Inhibitor Off_Target->Alternative_Inhibitor Protocol_Optimization Optimize Protocol Variability->Protocol_Optimization Solution Solutions

Caption: Logical relationships between observations, causes, and solutions.

References

Technical Support Center: Overcoming Resistance to FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to FGFR inhibitors in cell lines. The information is based on established mechanisms of resistance to various FGFR inhibitors and provides actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells, which were initially sensitive to my FGFR inhibitor, have started to grow again. What are the common reasons for acquired resistance?

A1: Acquired resistance to FGFR inhibitors typically arises from two main mechanisms:

  • On-Target Modifications: These are genetic changes in the FGFR gene itself. The most common is the emergence of "gatekeeper" mutations in the kinase domain of the FGFR protein. These mutations can prevent the inhibitor from binding effectively, rendering it inactive.[1][2][3]

  • Bypass Signaling Pathway Activation: Cancer cells can adapt by activating other signaling pathways to maintain their growth and survival, even when the FGFR pathway is blocked.[1][4] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which can be activated by other receptor tyrosine kinases (RTKs) like EGFR, ERBB3, or MET.

Q2: I'm starting a new experiment with a cell line that shows unexpected initial resistance to the FGFR inhibitor. What could be the cause of this intrinsic resistance?

A2: Intrinsic, or primary, resistance can be due to pre-existing cellular characteristics:

  • Co-activation of other RTKs: The cell line may already have a dependency on another signaling pathway (e.g., EGFR) that is sufficient to drive proliferation even when FGFR is inhibited.

  • Downstream Mutations: The cell line might harbor mutations in genes downstream of FGFR, such as KRAS or NRAS, which would render the inhibition of the upstream FGFR ineffective.

  • Loss of Tumor Suppressors: Loss of function of tumor suppressor genes like PTEN can lead to constitutive activation of survival pathways like PI3K/AKT, making the cells less reliant on FGFR signaling.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, preventing it from reaching its target.

Q3: How can I determine if resistance in my cell line is due to a gatekeeper mutation or a bypass pathway?

A3: A combination of molecular biology techniques can help elucidate the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domain of the relevant FGFR gene in your resistant cells to identify potential mutations. Compare this to the sequence from the parental, sensitive cells.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This assay can simultaneously assess the phosphorylation status of multiple RTKs. An increase in the phosphorylation of receptors like EGFR, MET, or ERBB3 in resistant cells would suggest the activation of a bypass pathway.

  • Western Blotting: Probe for the phosphorylation of key downstream signaling molecules like AKT, ERK, and S6 in the presence of the FGFR inhibitor. Sustained phosphorylation in resistant cells indicates pathway reactivation.

Q4: What are the most common gatekeeper mutations for FGFR inhibitors?

A4: While specific mutations can be inhibitor-dependent, several have been recurrently identified across different FGFR family members and inhibitors. These often occur at the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site.

FGFRGatekeeper MutationAssociated Inhibitor(s)
FGFR1V561MPD173074, BGJ398
FGFR2V564FBGJ398
FGFR2E565AInfigratinib (BGJ398)
FGFR2N550KMultiple
FGFR3V555MAZD4547, PD173074

Troubleshooting Guides

Problem 1: Decreased Sensitivity (IC50 Shift) to FGFR Inhibitor

Your cell viability assays show a significant rightward shift in the dose-response curve, indicating a higher IC50 value in your resistant cell line compared to the parental line.

start Resistant Cell Line with Increased IC50 seq Sequence FGFR Kinase Domain (Sanger/NGS) start->seq wb Western Blot for p-FGFR, p-ERK, p-AKT start->wb rtk Phospho-RTK Array start->rtk mut_found Gatekeeper Mutation Identified seq->mut_found Mutation Found no_mut No Gatekeeper Mutation seq->no_mut No Mutation sustained_p Sustained p-ERK / p-AKT in presence of FGFRi wb->sustained_p Yes no_sustained_p Inhibition of p-ERK / p-AKT in presence of FGFRi wb->no_sustained_p No alt_rtk Increased Phosphorylation of other RTKs (e.g., EGFR, MET) rtk->alt_rtk sol_covalent Solution: Test Covalent or Next-Gen FGFR Inhibitor mut_found->sol_covalent no_mut->sustained_p sustained_p->alt_rtk sol_efflux Consider Drug Efflux (e.g., ABCG2 overexpression) no_sustained_p->sol_efflux sol_combo Solution: Test Combination Therapy (e.g., + MEK or PI3K inhibitor) alt_rtk->sol_combo cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS (NRAS, KRAS) FGFR->RAS PI3K PI3K FGFR->PI3K EGFR EGFR / MET EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibits FGFRi FGFR Inhibitor FGFRi->FGFR Blocks

References

Validation & Comparative

The Selective FGFR Modulator Fgfr-IN-7: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fgfr-IN-7's performance with other selective Fibroblast Growth Factor Receptor (FGFR) modulators, supported by experimental data. As specific data for "this compound" is not publicly available, this guide will use AZD4547 as a representative selective pan-FGFR inhibitor for comparative purposes against other well-characterized inhibitors.

Dysregulation of FGFR signaling pathways is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention. The development of selective FGFR inhibitors is a key area of research aimed at providing targeted treatment options for patients with FGFR-driven malignancies. This guide will delve into the comparative efficacy and selectivity of these inhibitors.

Comparative Analysis of FGFR Inhibitor Potency

The in vitro potency of FGFR inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific enzyme, in this case, the FGFR kinases, by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the biochemical IC50 values of several selective FGFR inhibitors against the four members of the FGFR family.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
AZD4547 0.2[1][2][3]2.5[1][2]1.8165
Infigratinib (BGJ398) 0.91.4160
Pemigatinib (INCB054828) 0.40.51.230

As the data indicates, AZD4547, Infigratinib, and Pemigatinib all demonstrate high potency against FGFR1, 2, and 3 in the low nanomolar range. Notably, their potency against FGFR4 is comparatively lower, indicating a degree of selectivity for the first three family members.

Selectivity Profile Beyond the FGFR Family

An ideal targeted therapy should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. The following table presents the IC50 values of the selected FGFR inhibitors against other relevant kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).

CompoundVEGFR2 (KDR) IC50 (nM)Other Notable Off-Target Kinases (IC50 in nM)
AZD4547 24TRKA (8.8), TRKB (7.6), TRKC (1.0), RIPK1 (12)
Infigratinib (BGJ398) 180c-KIT (750), LYN (300), YES (1100)
Pemigatinib (INCB054828) <1000c-KIT (>1000)

This broader kinase profiling reveals differences in the selectivity of these compounds. While all three inhibitors are potent against FGFRs, AZD4547 also shows significant activity against TRK kinases and RIPK1. Infigratinib and Pemigatinib appear to be more selective for the FGFR family, with weaker inhibition of other tested kinases.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable peptide substrate (e.g., Poly(E-Y)4), ATP, and the test compounds.

  • Procedure:

    • The kinase reaction is initiated by mixing the recombinant FGFR enzyme with the peptide substrate and varying concentrations of the test compound in a kinase assay buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay like the ADP-Glo™ Kinase Assay.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines with known FGFR alterations (e.g., FGFR amplification or fusion) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Western Blotting for FGFR Signaling

This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's cellular activity.

Protocol:

  • Cell Treatment and Lysis:

    • FGFR-dependent cancer cells are treated with the test compound for a defined period.

    • Following treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of FGFR (p-FGFR) or other downstream signaling proteins (e.g., p-ERK, p-AKT).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like GAPDH or β-actin.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Inhibitor This compound (e.g., AZD4547) Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the inhibitory action of a selective modulator.

Kinase_Selectivity_Workflow start Start compound Test Compound (e.g., this compound) start->compound assay_plate Prepare Assay Plate (Varying Compound Concentrations) compound->assay_plate add_kinase Add Kinase (FGFRs and Off-Target Kinases) assay_plate->add_kinase initiate_reaction Initiate Reaction (Add ATP/Substrate) add_kinase->initiate_reaction incubation Incubate initiate_reaction->incubation detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (Calculate IC50 values) detection->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Caption: Experimental workflow for determining kinase selectivity profile.

References

A Comparative Guide to the Off-Target Kinase Inhibition Profiles of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology. The development of small molecule inhibitors targeting the FGFR signaling pathway represents a promising therapeutic strategy for various cancers driven by aberrant FGFR activity. However, a key challenge in kinase inhibitor development is achieving selectivity. Off-target kinase inhibition can lead to unexpected toxicities and diminish the therapeutic window of a drug.

This guide provides a comparative analysis of the off-target inhibition profiles of several representative FGFR inhibitors. As specific public data for a compound designated "Fgfr-IN-7" is not available, this document focuses on well-characterized selective inhibitors, such as Infigratinib (BGJ398) and AZD4547, and compares their selectivity against multi-kinase inhibitors like Dovitinib and Ponatinib, which also exhibit potent FGFR activity. Understanding these profiles is crucial for interpreting preclinical data and anticipating clinical outcomes.

Quantitative Comparison of Inhibitor Kinase Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected drugs against their primary FGFR targets and a panel of common off-target kinases. Lower IC50 values indicate higher potency. This data allows for a direct comparison of the selectivity profiles between highly selective and multi-targeted inhibitors.

Kinase TargetInfigratinib (BGJ398) IC50 (nM)AZD4547 IC50 (nM)Dovitinib (TKI-258) IC50 (nM)Ponatinib IC50 (nM)
FGFR1 0.9[1][2]0.2[3]8[4]2.2[5]
FGFR2 1.42.5211.6
FGFR3 1.01.89N/A
FGFR4 60165N/AN/A
VEGFR2 (KDR) 180Sub-μM133.7
KIT 750N/A212.5
ABL 2300N/AN/A0.4 - 2.0
PDGFRβ N/AN/A2107.7
FLT3 N/AN/A112.6
SRC N/AN/AN/A5.4
TRKA N/A18.7N/AN/A
TRKC N/A2.9N/AN/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR Dimer PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT Pathway FGFR->STAT FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor FGFR Inhibitor (e.g., AZD4547) Inhibitor->FGFR Inhibits Kinase Domain RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

FGFR signaling pathway and inhibitor action.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Prepare serial dilutions of test inhibitor in DMSO. Plate_Setup 3. Plate Setup Add inhibitor and Kinase/Substrate mix. Compound_Prep->Plate_Setup Reagent_Prep 2. Reagent Preparation Prepare Kinase, Substrate, and ATP solutions. Reagent_Prep->Plate_Setup Reaction_Start 4. Initiate Reaction Add ATP to start phosphorylation. Plate_Setup->Reaction_Start Incubation 5. Incubation Incubate at 30°C for 60 minutes. Reaction_Start->Incubation Stop_Reaction 6. Stop & Deplete ATP Add ADP-Glo™ Reagent. Incubation->Stop_Reaction Signal_Gen 7. Generate Signal Add Kinase Detection Reagent to convert ADP to ATP, fueling luciferase reaction. Stop_Reaction->Signal_Gen Luminescence 8. Read Luminescence Signal is proportional to kinase activity. Signal_Gen->Luminescence IC50_Calc 9. IC50 Calculation Plot % inhibition vs. log[inhibitor] to determine IC50. Luminescence->IC50_Calc

Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

A common method for determining the potency of kinase inhibitors in a high-throughput format is a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

1. Materials:

  • Purified recombinant kinase (e.g., FGFR1, FGFR2, etc.)
  • Specific peptide or protein substrate for the kinase
  • Test inhibitor (e.g., Infigratinib) and control compounds
  • Adenosine triphosphate (ATP)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
  • ADP-Glo™ Reagent and Kinase Detection Reagent
  • White, opaque 384-well assay plates
  • Plate-reading luminometer

2. Compound Preparation:

  • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).
  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
  • Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.

3. Kinase Reaction:

  • Add 2.5 µL of the diluted test inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
  • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
  • Incubate the plate at 30°C for 60 minutes.

4. Signal Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.
  • To generate a luminescent signal, add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase enzyme to generate light.
  • Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.

5. Data Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

A Comparative Analysis of Fgfr-IN-7 Brain Penetration for Neuro-Oncology and CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying targeted therapies with significant central nervous system (CNS) penetration is a critical challenge. This guide provides a comparative analysis of the brain penetration of Fgfr-IN-7, a novel fibroblast growth factor receptor (FGFR) modulator, against other known FGFR inhibitors. The objective is to present a clear, data-driven comparison to inform preclinical and clinical research decisions.

This compound has been identified as an orally active, potent, and blood-brain barrier (BBB) penetrating FGFR modulator with neuroprotective properties. Developed as a successor to the compound SUN13837, this compound was specifically engineered for improved brain exposure and a reduced risk of phospholipidosis, a potential off-target toxicity. This guide synthesizes available preclinical data to contextualize its brain penetration capabilities.

Quantitative Comparison of Brain Penetration

To facilitate a direct comparison, the following table summarizes the brain-to-plasma partition coefficients (Kp,brain) and the unbound brain-to-plasma partition coefficients (Kp,uu,brain) of this compound against a panel of seven other pan-FGFR inhibitors. The data for the comparator compounds is derived from a preclinical study by Knight et al. (2022) that utilized a cassette dosing strategy in mice. While specific quantitative data for this compound from the primary publication by Sakai et al. (2020) is not publicly available, its development for "improved brain exposure" suggests it would compare favorably to its predecessors and other non-optimized FGFR inhibitors.

CompoundKp,brainKp,uu,brainReference
This compound (Compound 17) Data not publicly availableData not publicly availableSakai et al., 2020
Infigratinib0.81.1Knight et al., 2022[1]
AZD45470.10.1Knight et al., 2022[1]
Debio13470.20.2Knight et al., 2022[1]
Erdafitinib1.51.2Knight et al., 2022[1]
LY28744550.30.4Knight et al., 2022[1]
Pemigatinib0.40.5Knight et al., 2022
TAS-1200.10.1Knight et al., 2022

Note: The development of this compound for enhanced brain exposure suggests its Kp,brain and Kp,uu,brain values are anticipated to be competitive with or exceed those of many existing FGFR inhibitors. Further direct comparative studies are warranted to confirm its standing.

Experimental Methodologies

A summary of the key experimental protocols used to assess the brain penetration of the comparator FGFR inhibitors is provided below. These methods represent standard preclinical approaches for evaluating CNS distribution.

In Vivo Brain Penetration Assessment (Knight et al., 2022)
  • Animal Model: Wild-type and triple-knockout (Mdr1a/b-/-Bcrp1-/-) mice were used to assess the impact of major blood-brain barrier efflux transporters.

  • Dosing Strategy: A cassette-dosing approach was employed, where a mixture of the seven FGFR inhibitors was administered to the animals. This high-throughput method allows for the simultaneous pharmacokinetic profiling of multiple compounds.

  • Sample Collection: Blood (plasma) and brain tissue were collected at various time points post-administration.

  • Analysis: The concentrations of the individual FGFR inhibitors in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Brain Penetration:

    • Kp,brain: Calculated as the ratio of the total concentration of the drug in the brain to the total concentration in the plasma.

    • Kp,uu,brain: Calculated as the ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma. This parameter is considered a more accurate predictor of target engagement in the CNS as it accounts for plasma and brain tissue binding.

Signaling Pathways and Experimental Workflow

To provide a broader context for the role of FGFR inhibitors and the assessment of their brain penetration, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cell_Response

Caption: Simplified FGFR signaling pathway leading to cellular responses.

Brain_Penetration_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Data Calculation Dose Administer Compound(s) (e.g., Cassette Dosing) Blood Collect Blood Samples (Plasma Separation) Dose->Blood Brain Collect Brain Tissue Dose->Brain LCMS LC-MS/MS Analysis of Plasma and Brain Homogenate Blood->LCMS Brain->LCMS Calc Calculate Concentrations and Brain-to-Plasma Ratios (Kp,brain, Kp,uu,brain) LCMS->Calc

Caption: Experimental workflow for in vivo brain penetration studies.

Conclusion

This compound represents a promising development in the quest for brain-penetrant FGFR inhibitors for the treatment of CNS malignancies and neurological disorders. While direct quantitative comparative data is still emerging, its design for improved brain exposure positions it as a potentially significant advancement over existing compounds. The data presented for other FGFR inhibitors highlights the variability in brain penetration among this class of drugs and underscores the importance of efflux transporters at the blood-brain barrier. Further preclinical and clinical investigation is necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in the CNS and to validate its therapeutic potential in relevant disease models.

References

Fgfr-IN-7 vs. FGF2 in Neuronal Survival Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fgfr-IN-7, a selective Fibroblast Growth Factor Receptor (FGFR) 3 inhibitor, and Fibroblast Growth Factor 2 (FGF2), a well-established neurotrophic factor, in the context of neuronal survival assays. While direct comparative experimental data is not currently available, this document synthesizes existing knowledge on their individual mechanisms and effects to offer a predictive comparison for researchers designing experiments in neuroprotection and neurodegeneration.

Introduction: Opposing Roles in Neuronal Signaling

Fibroblast Growth Factor (FGF) signaling is a critical pathway in the development, maintenance, and repair of the nervous system.[1][2] FGF2, a prominent member of the FGF family, is known to promote neuronal survival, proliferation, and differentiation.[1][3] It exerts its effects by binding to and activating FGF Receptors (FGFRs), which in turn triggers downstream signaling cascades that suppress apoptosis and support neuronal health.[4]

Conversely, this compound is a potent and selective inhibitor of FGFR3. Its primary application to date has been in cancer research, where it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by blocking FGFR signaling. Based on its mechanism of action, this compound is expected to have an opposing effect to FGF2 in the context of neuronal survival by inhibiting the very pathways that FGF2 activates.

However, the role of FGFR inhibition in the nervous system may be more nuanced. Recent studies suggest that in specific pathological contexts, such as traumatic brain injury, an FGFR inhibitor can be neuroprotective by reducing neuroinflammation. This highlights the importance of considering the specific experimental model and conditions when predicting the outcome of FGFR inhibition.

Performance in Neuronal Survival Assays: A Predictive Comparison

As no direct comparative studies exist for this compound and FGF2 in neuronal survival assays, the following table summarizes the known effects of FGF2 and the predicted effects of this compound based on its mechanism as an FGFR inhibitor and data from studies on other FGFR inhibitors.

ParameterFibroblast Growth Factor 2 (FGF2)This compound (Predicted)
Mechanism of Action Activates FGFRs, leading to the activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK).Inhibits FGFR3, blocking downstream pro-survival signaling pathways.
Effect on Neuronal Viability Increases neuronal viability and protects against various insults, including excitotoxicity and oxidative stress.Expected to decrease neuronal viability or fail to protect against insults in standard culture conditions. May show neuroprotective effects in models with a significant neuroinflammatory component.
Effect on Apoptosis Suppresses neuronal apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) and inhibiting pro-apoptotic proteins (e.g., Bax).Expected to induce or fail to prevent neuronal apoptosis by inhibiting the PI3K/Akt and other survival pathways.
Effect on Neurite Outgrowth Promotes neurite outgrowth and neuronal differentiation.Expected to inhibit or have no effect on neurite outgrowth.

Signaling Pathways

The opposing effects of FGF2 and this compound can be visualized through their impact on the canonical FGFR signaling pathway.

cluster_FGF2 FGF2 Signaling cluster_FgfrIN7 This compound Action FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FGFR->MAPK_ERK Survival Neuronal Survival (Anti-apoptotic) PI3K_Akt->Survival MAPK_ERK->Survival FgfrIN7 This compound FGFR_inhibited FGFR (Inhibited) FgfrIN7->FGFR_inhibited Inhibits Apoptosis Apoptosis FGFR_inhibited->Apoptosis Leads to

FGF2 promotes neuronal survival by activating FGFR and downstream pathways.

Experimental Protocols

The following are generalized protocols for key experiments to assess neuronal survival and neurite outgrowth. These can be adapted to compare the effects of FGF2 and this compound.

Primary Neuronal Culture

Primary cortical or hippocampal neurons are a standard model for in vitro neuroprotection studies.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates

  • FGF2 (recombinant protein)

  • This compound (solubilized in DMSO)

Procedure:

  • Dissect cortices or hippocampi from E18 embryos.

  • Dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.

  • Plate the dissociated neurons onto coated culture plates in Neurobasal medium.

  • Culture the neurons for 4-7 days to allow for maturation before treatment.

Neuronal Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of viable cells.

Procedure:

  • Plate primary neurons in a 96-well plate.

  • After maturation, treat the neurons with various concentrations of FGF2, this compound, or a vehicle control for the desired duration (e.g., 24-48 hours). An excitotoxic or oxidative stressor (e.g., glutamate or H₂O₂) can be co-administered to induce cell death.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

start Plate Primary Neurons treat Treat with FGF2 / this compound (optional co-treatment with toxin) start->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_overnight Incubate (Overnight, 37°C) add_solubilizer->incubate_overnight read Measure Absorbance (570 nm) incubate_overnight->read

Workflow for the MTT neuronal viability assay.
Cell Death Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating cytotoxicity.

Procedure:

  • Culture primary neurons in a 96-well plate and treat as described for the MTT assay.

  • Collect the culture supernatant from each well.

  • Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • To determine the maximum LDH release, lyse control wells with the provided lysis buffer.

Neurite Outgrowth Assay

This assay quantifies the effect of compounds on the growth of neuronal processes.

Procedure:

  • Plate primary neurons at a low density on coated coverslips or in 96-well plates.

  • Treat the neurons with FGF2, this compound, or vehicle control.

  • After a defined period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

  • Immunostain the neurons for a neuronal marker such as β-III tubulin or MAP2.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).

Conclusion and Future Directions

In neuronal survival assays, FGF2 is a well-validated neuroprotective agent that promotes cell viability and inhibits apoptosis through the activation of FGFR signaling. In contrast, this compound, as a selective FGFR3 inhibitor, is predicted to exhibit opposing effects, potentially reducing neuronal survival and promoting apoptosis under standard conditions.

However, the emerging evidence of the context-dependent neuroprotective effects of FGFR inhibitors warrants further investigation. Future studies should directly compare FGF2 and this compound in various neuronal injury models, including those with and without a significant inflammatory component. Such research will be crucial for elucidating the precise role of FGFR3 signaling in neuronal survival and for determining the therapeutic potential of its modulation in different neurological disorders. Researchers should consider the specific FGFR subtypes expressed in their neuronal model of choice, as this compound is selective for FGFR3. This selectivity could be advantageous for dissecting the specific roles of this receptor in neuronal health and disease.

References

Navigating the Kinase Landscape: A Comparative Guide to FGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of Fibroblast Growth Factor Receptor (FGFR) inhibitors is paramount for advancing targeted cancer therapies. This guide provides a comprehensive comparison of the selectivity profiles of prominent FGFR inhibitors, supported by experimental data and detailed methodologies, to aid in the informed selection of research tools and potential therapeutic candidates.

Aberrant FGFR signaling is a well-documented driver in a multitude of cancers, making the development of specific inhibitors a critical area of research. However, the high degree of homology among the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) and with other kinase families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), presents a significant challenge in achieving desired selectivity. This guide focuses on a comparative analysis of three well-characterized FGFR inhibitors—AZD4547, Ponatinib, and Dovitinib—to illuminate their distinct isoform and broader kinase selectivity profiles.

Comparative Selectivity Profiles of FGFR Inhibitors

The inhibitory activity of AZD4547, Ponatinib, and Dovitinib against the four FGFR isoforms and other relevant kinases has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data, summarized in the tables below, reveals significant differences in their selectivity.

Biochemical Potency Against FGFR Isoforms
InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
AZD45470.2[1]2.5[1]1.8[1]165
Ponatinib2[2]2[2]188
Dovitinib8219-

Note: A lower IC50 value indicates higher potency.

Selectivity Against Other Kinases
InhibitorKDR (VEGFR2) IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)FLT3 IC50 (nM)
AZD454724---
Ponatinib1.51.1--
Dovitinib1321021

Note: KDR (Kinase Insert Domain Receptor) is also known as VEGFR2. PDGFRβ (Platelet-Derived Growth Factor Receptor beta). c-Kit and FLT3 are other receptor tyrosine kinases.

Unraveling the FGFR Signaling Network

To appreciate the impact of these inhibitors, it is crucial to understand the FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PI3K PI3K FGFR:f2->PI3K PLCG PLCγ FGFR:f2->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Migration) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 DAG->CellResponse IP3->CellResponse

FGFR Signaling Pathway

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Dilute the purified recombinant FGFR kinase and the substrate (e.g., a synthetic peptide) in the appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Prepare the ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).

    • Add 2 µl of the diluted kinase.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prep Reaction Kinase Reaction (Incubate Inhibitor, Kinase, Substrate, ATP) Prep->Reaction Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop Detect Signal Generation (Add Kinase Detection Reagent) Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow
Cell-Based FGFR Phosphorylation Assay

This assay assesses the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of FGFR phosphorylation.

Principle: Western blotting is a widely used technique to detect the phosphorylation status of a specific protein in cell lysates.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known FGFR activation (e.g., through gene amplification or mutation) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Treat the cells with a range of concentrations of the inhibitor (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 2 hours).

    • If necessary, stimulate the cells with an FGF ligand to induce FGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and denature them by boiling in sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-FGFR.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FGFR or a housekeeping protein (e.g., GAPDH).

    • The cellular IC50 is determined by plotting the normalized p-FGFR signal against the inhibitor concentration.

This comprehensive guide provides a foundation for understanding and comparing the selectivity of FGFR inhibitors. The provided data and protocols can assist researchers in designing experiments, interpreting results, and ultimately contributing to the development of more effective and targeted cancer therapies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.